NNC-0640
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(2H-tetrazol-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O4S/c1-41(39,40)26-9-5-8-24(18-26)30-29(38)36(25-16-14-22(15-17-25)21-6-3-2-4-7-21)19-20-10-12-23(13-11-20)27(37)31-28-32-34-35-33-28/h5,8-18,21H,2-4,6-7,19H2,1H3,(H,30,38)(H2,31,32,33,34,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKULJUDJWTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)N(CC2=CC=C(C=C2)C(=O)NC3=NNN=N3)C4=CC=C(C=C4)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NNC-0640: A Technical Guide to its Mechanism of Action as a Negative Allosteric Modulator of the Glucagon and GLP-1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
NNC-0640 is a small molecule that acts as a negative allosteric modulator (NAM) of two key class B G-protein coupled receptors (GPCRs): the glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R).[1][2] By binding to a site distinct from the endogenous ligand binding pocket, this compound inhibits the signaling of these receptors, which play opposing roles in glucose homeostasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, structural interactions, and functional effects on receptor signaling. Detailed experimental protocols for key assays and visualizations of the relevant pathways are also presented to facilitate further research and drug development efforts.
Introduction
The glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R) are critical regulators of blood glucose levels. Glucagon, by activating GCGR, stimulates hepatic glucose production, while GLP-1, through GLP-1R activation, enhances glucose-dependent insulin secretion and suppresses glucagon release. Dysregulation of these signaling pathways is a hallmark of type 2 diabetes. This compound has emerged as a valuable pharmacological tool for studying the function of these receptors and as a potential lead compound for the development of novel therapeutics. Its ability to negatively modulate both receptors provides a unique profile for influencing glucose metabolism.
Core Mechanism of Action: Negative Allosteric Modulation
This compound functions as a negative allosteric modulator.[1][2] This means it binds to an allosteric site on the receptor, a location distinct from the orthosteric site where the endogenous ligands (glucagon and GLP-1) bind. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, thereby inhibiting downstream signaling.[3]
Target Receptors and Binding Affinity
This compound exhibits activity at both the human glucagon receptor (hGCGR) and the human glucagon-like peptide-1 receptor (hGLP-1R). Quantitative binding and functional data are summarized in the table below.
| Parameter | Receptor | Value | Assay Type | Reference |
| pKi | Glucagon Receptor | 7.4 | Radioligand Binding | |
| IC50 | Glucagon Receptor | 69.2 nM | Functional Assay | |
| Activity | GLP-1 Receptor | Negative Allosteric Modulator | cAMP Accumulation |
Structural Basis of this compound Action
Crystallography studies have provided detailed insights into the binding of this compound to the transmembrane (TM) domain of the GCGR and GLP-1R.
Binding Site
This compound binds to a common allosteric pocket located on the external surface of the transmembrane domain, near the intracellular side of the receptor. This site is situated outside the helical bundle, spanning transmembrane helices V, VI, and VII.
Key Molecular Interactions at the Glucagon Receptor
The binding of this compound to the GCGR is stabilized by a network of specific molecular interactions:
-
Hydrogen Bonds: The tetrazole ring of this compound forms hydrogen bonds with Serine 350 (S350) in TM6 and Asparagine 404 (N404) in TM7.
-
Polar Interaction: The benzamide group of this compound forms an additional polar interaction with S350.
-
Hydrophobic Contacts: The cyclohexylphenyl moiety of this compound establishes hydrophobic contacts with residues in helices VI and VII.
These interactions are crucial for the high-affinity binding of this compound and its ability to stabilize the receptor in an inactive conformation.
Functional Effects on Receptor Signaling
The binding of this compound to the allosteric site prevents the conformational changes required for receptor activation. This leads to the inhibition of the downstream signaling cascade. For both GCGR and GLP-1R, which are Gs-coupled receptors, this results in a reduction of intracellular cyclic adenosine monophosphate (cAMP) accumulation upon agonist stimulation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for GCGR
This protocol describes a competitive binding assay to determine the affinity of this compound for the human glucagon receptor.
Objective: To determine the Ki of this compound for hGCGR.
Materials:
-
Membrane preparations from CHO or HEK293 cells stably expressing hGCGR.
-
Radioligand: [125I]-Glucagon.
-
This compound stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled glucagon (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of [125I]-Glucagon (at a final concentration near its Kd).
-
50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for GLP-1R
This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on GLP-1 induced cAMP production.
Objective: To determine the IC50 of this compound for the inhibition of hGLP-1R signaling.
Materials:
-
HEK293 cells stably expressing hGLP-1R.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation Buffer: HBSS with 20 mM HEPES and 0.1% BSA.
-
GLP-1 (7-36) amide.
-
This compound stock solution in DMSO.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF-based).
-
384-well white microplates.
-
Plate reader capable of HTRF detection.
Procedure:
-
Cell Seeding: Seed HEK293-hGLP-1R cells into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer containing a fixed concentration of GLP-1 (typically at its EC80). Also, prepare a GLP-1 dose-response curve.
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the this compound/GLP-1 mixtures to the appropriate wells.
-
Incubate at room temperature for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Add the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Plate Reading: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Determine the IC50 value of this compound by plotting the inhibition of the GLP-1 response against the concentration of this compound.
Conclusion
This compound is a well-characterized negative allosteric modulator of the glucagon and GLP-1 receptors. Its mechanism of action is defined by its binding to a specific allosteric site on the transmembrane domain, leading to the inhibition of receptor signaling. The detailed structural and functional data available for this compound make it an invaluable tool for probing the complex biology of these important metabolic receptors and for guiding the design of new allosteric modulators with therapeutic potential for metabolic diseases. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other allosteric modulators targeting class B GPCRs.
References
NNC-0640 Binding Site on the Glucagon Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding site and mechanism of action of NNC-0640, a negative allosteric modulator (NAM) of the human glucagon receptor (GCGR). The information presented is collated from structural biology studies, mutagenesis data, and pharmacological assays, offering a comprehensive resource for professionals in the field of diabetes research and drug development.
Executive Summary
This compound is a potent small molecule that binds to an allosteric site on the GCGR, distinct from the orthosteric binding site of the endogenous ligand, glucagon. This interaction stabilizes the receptor in an inactive conformation, thereby inhibiting glucagon-mediated signaling. The binding site is located on the external surface of the transmembrane (TM) domain, in a pocket formed by helices TM6 and TM7. This guide details the precise molecular interactions, presents quantitative binding data, outlines the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
This compound Binding Site and Molecular Interactions
The crystal structure of the full-length human GCGR in complex with this compound has revealed the precise location and nature of the allosteric binding site. This compound binds to a pocket on the extracellular side of the transmembrane domain, outside the seven-transmembrane helical bundle.[1] This site is situated between TM helices VI and VII and extends into the lipid bilayer.[][3]
The key molecular interactions between this compound and the GCGR are summarized below:
-
Hydrogen Bonds: The tetrazole ring of this compound forms critical hydrogen bonds with the side chains of Serine 350 (S3506.41b) and an asparagine residue.[4] The benzamide group of the ligand establishes an additional polar interaction with S3506.41b, while the urea carbonyl oxygen forms a hydrogen bond with Threonine 353 (T3536.44b).[4]
-
Hydrophobic Contacts: The cyclohexylphenyl moiety of this compound engages in hydrophobic interactions with residues in helices VI and VII.
These interactions collectively anchor this compound in its binding pocket, stabilizing the inactive state of the receptor and preventing the conformational changes required for G-protein coupling and subsequent signaling.
Quantitative Binding Data
The binding affinity of this compound for the human GCGR has been quantified through various assays. The available data is summarized in the table below.
| Parameter | Value | Species | Assay Method | Reference |
| pKi | 7.4 | Human | Radioligand Binding Assay | |
| IC50 | 69.2 nM | Human | cAMP Accumulation Assay |
Experimental Protocols
The characterization of the this compound binding site and its pharmacological effects relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor. A radiolabeled ligand is incubated with a preparation of membranes containing the receptor of interest. The binding of the radioligand can be competed by an unlabeled ligand, allowing for the determination of its affinity (Ki).
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the GCGR in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.
-
To each well, add the membrane preparation (e.g., 3-20 µg protein for cells or 50-120 µg for tissue), the competing unlabeled compound (this compound at various concentrations), and a fixed concentration of the radioligand (e.g., [3H]-NNC0640).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding to obtain specific binding.
-
Calculate the IC50 value from the competition curve and then the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Site-Directed Mutagenesis
To confirm the importance of specific amino acid residues for this compound binding, site-directed mutagenesis is employed to create mutant receptors where these residues are replaced with another amino acid, typically alanine. The binding affinity of this compound to these mutant receptors is then compared to the wild-type receptor. A significant decrease in binding affinity for a mutant receptor indicates that the mutated residue is crucial for the interaction.
Experimental Workflow:
-
Mutant Plasmid Generation: Introduce the desired point mutation into the GCGR-encoding plasmid using a commercially available site-directed mutagenesis kit.
-
Sequence Verification: Sequence the entire coding region of the mutant plasmid to confirm the presence of the intended mutation and the absence of any unintended mutations.
-
Transient Transfection: Transfect mammalian cells (e.g., HEK293 or COS-7) with the wild-type or mutant GCGR plasmids.
-
Cell Culture and Membrane Preparation: Culture the transfected cells for 24-48 hours to allow for receptor expression, and then prepare cell membranes as described in the radioligand binding assay protocol.
-
Radioligand Binding Assay: Perform radioligand binding assays on membranes from cells expressing either the wild-type or mutant receptors to determine the binding affinity of this compound.
Mutagenesis studies have shown that single-site mutations of S3506.41bA, T3536.44bA, and N4047.61bA each result in a much lower binding affinity for [3H]-NNC0640 compared to the wild-type receptor, confirming the critical role of these residues in binding.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Glucagon signaling pathway and the inhibitory effect of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for site-directed mutagenesis studies.
References
NNC-0640: A Technical Guide to its Discovery and Application in Glucagon Receptor Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NNC-0640 is a potent and selective negative allosteric modulator (NAM) of the human glucagon receptor (GCGR), a critical G protein-coupled receptor (GPCR) involved in glucose homeostasis.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended to serve as a resource for researchers in the fields of diabetes, metabolism, and GPCR pharmacology. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to facilitate a deeper understanding of this important research tool.
Discovery and Pharmacological Profile
This compound was identified as a negative allosteric modulator of the human glucagon receptor (GCGR) and has also been shown to be a negative allosteric modulator of the glucagon-like peptide 1 (GLP-1) receptor. Its discovery has been instrumental in the structural and functional characterization of these important class B GPCRs.
Physicochemical Properties
This compound is a small molecule with the following physicochemical properties:
| Property | Value | Reference |
| Chemical Name | 4-[[(4-Cyclohexylphenyl)[[[3-(methylsulfonyl)phenyl]amino]carbonyl]amino]methyl]-N-2H-tetrazol-5-ylbenzamide | |
| Molecular Formula | C29H31N7O4S | |
| Molecular Weight | 573.67 g/mol | |
| CAS Number | 307986-98-7 | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO |
Pharmacological Data
This compound exhibits potent inhibitory activity at the human glucagon receptor.
| Parameter | Value | Species/System | Reference |
| IC50 | 69.2 nM | Human GCGR | |
| pKi | 7.4 | Human GCGR | |
| Ki | 39.8 nM | Human GCGR |
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not extensively described in the public domain literature retrieved. However, based on its chemical structure, this compound is a tetrazole-containing urea derivative. The synthesis would likely involve established organic chemistry methodologies for the formation of the central urea linkage, amide bond formation, and the synthesis of the tetrazole ring, which often serves as a bioisostere for a carboxylic acid.
A generalized, hypothetical synthetic workflow is presented below.
Caption: Hypothetical synthetic workflow for this compound.
Mechanism of Action
This compound acts as a negative allosteric modulator of the glucagon receptor. This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, glucagon. This allosteric binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glucagon, thereby inhibiting downstream signaling.
Crystal structures of the human GLP-1R and GCGR transmembrane domains in complex with this compound have revealed the precise binding site. This compound binds to an extra-helical site on the external surface of the transmembrane domain, outside of helices V-VII, near the intracellular half of the receptor. This binding restricts the movement of the intracellular tip of helix VI, a conformational change that is critical for G protein coupling and receptor activation.
Glucagon Receptor Signaling Pathway Modulation
The binding of glucagon to its receptor typically activates a Gαs-mediated signaling cascade, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. This compound inhibits this process.
Caption: this compound's modulation of glucagon signaling.
Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of this compound.
Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound to the glucagon receptor.
-
Method:
-
Plasma membranes are prepared from HEK293T cells transiently expressing wild-type or mutant GCGRs.
-
Membranes are incubated with a radiolabeled ligand (e.g., [3H]-NNC0640) and varying concentrations of unlabeled this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
Binding parameters (Ki or pKi) are determined by non-linear regression analysis.
-
cAMP Accumulation Assay
-
Objective: To assess the functional effect of this compound on glucagon-mediated signaling.
-
Method:
-
Cells expressing the glucagon receptor are seeded in multi-well plates.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Cells are then stimulated with a fixed concentration of glucagon.
-
The reaction is stopped, and intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or ELISA).
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
Protein Expression, Purification, and Crystallization
-
Objective: To obtain high-resolution crystal structures of this compound in complex with its target receptors.
-
Method:
-
The gene for the human GCGR (or GLP-1R) is cloned into an expression vector, often with modifications to enhance stability (e.g., fusion to T4 lysozyme).
-
The receptor is expressed in insect or mammalian cells (e.g., HEK293).
-
Cell membranes are harvested and the receptor is solubilized using detergents.
-
The receptor-NNC0640 complex is purified using affinity chromatography (e.g., Ni-NTA).
-
The purified complex is crystallized using the lipidic cubic phase (LCP) method.
-
X-ray diffraction data are collected from the crystals to determine the three-dimensional structure.
-
Caption: Experimental workflow for structural studies.
Conclusion
This compound is a valuable pharmacological tool that has significantly advanced our understanding of the structure and function of the glucagon and GLP-1 receptors. Its use has been pivotal in obtaining high-resolution crystal structures, which have elucidated the allosteric binding site and the mechanism of negative modulation. This technical guide provides a consolidated resource of the key data and methodologies related to this compound, which will be of benefit to researchers working on class B GPCRs and the development of novel therapeutics for metabolic diseases.
References
NNC-0640 and the GLP-1 Receptor: A Technical Overview of a Negative Allosteric Interaction
For Immediate Release
This technical guide provides an in-depth analysis of the interaction between the small molecule NNC-0640 and the Glucagon-Like Peptide-1 Receptor (GLP-1R), a critical target in the management of type 2 diabetes and obesity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the binding characteristics, mechanism of action, and experimental investigation of this interaction.
This compound has been identified as a negative allosteric modulator (NAM) of the GLP-1 receptor.[1][2][3] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (GLP-1) binds, inducing a conformational change that can either enhance or inhibit the receptor's response to the primary agonist.[2] In the case of this compound, it attenuates the downstream signaling cascade initiated by GLP-1 binding.
Quantitative Analysis of this compound Interaction
While this compound is a known negative allosteric modulator of both the glucagon receptor (GCGR) and the GLP-1 receptor, specific quantitative binding affinity data for the GLP-1R is not extensively detailed in publicly available literature. However, its activity at the closely related glucagon receptor provides a valuable point of reference.
| Parameter | Receptor | Value | Reference |
| pKi | Glucagon Receptor | 7.4 | [2] |
| IC50 | Human Glucagon Receptor (hGCGR) | 69.2 nM | |
| Functional Effect | GLP-1 Receptor | Inhibits GLP-1-mediated cAMP accumulation in vitro | **** |
Table 1: Quantitative data for this compound interaction with glucagon and GLP-1 receptors.
Mechanism of Action: An Allosteric Inhibition
This compound exerts its inhibitory effect on the GLP-1R through a negative allosteric mechanism. It binds to an extra-helical binding site on the external surface of the transmembrane domain. This binding event is believed to stabilize an inactive conformation of the receptor, thereby reducing its ability to be activated by GLP-1 and subsequently inhibiting the production of the second messenger, cyclic AMP (cAMP).
The crystal structure of the human GLP-1R transmembrane domain in complex with this compound has been resolved (PDB ID: 5VEX), providing a detailed molecular view of this interaction. This structural information is invaluable for understanding the precise binding site and the conformational changes induced by the modulator.
Figure 1: Simplified signaling pathway of GLP-1R activation and the inhibitory effect of this compound.
Experimental Protocols
The characterization of this compound's interaction with the GLP-1R relies on established in vitro assays. The following are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the receptor.
Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to the GLP-1R.
Materials:
-
Membrane preparations from cells expressing the human GLP-1R.
-
Radiolabeled antagonist, e.g., 125I-exendin(9-39).
-
Unlabeled this compound.
-
Assay Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine membrane preparations, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled this compound.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat (e.g., GF/C) to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can then be determined using non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Figure 2: Workflow for a radioligand binding assay to assess this compound affinity for GLP-1R.
cAMP Accumulation Assay
This functional assay measures the downstream consequence of receptor activation or inhibition.
Objective: To determine the effect of this compound on GLP-1-mediated cAMP production in cells expressing the GLP-1R.
Materials:
-
Cells stably expressing the human GLP-1R (e.g., HEK293 or CHO cells).
-
GLP-1 agonist (e.g., GLP-1 (7-36)).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).
-
96-well or 384-well plates.
-
Plate reader compatible with the detection kit.
Procedure:
-
Seed cells expressing GLP-1R into multi-well plates and grow to a suitable confluency.
-
Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to inhibit endogenous phosphodiesterase activity.
-
Add varying concentrations of this compound to the cells, followed by a fixed, sub-maximal concentration of the GLP-1 agonist. Alternatively, a full dose-response curve of the agonist can be performed in the presence and absence of a fixed concentration of this compound.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a chosen detection method according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The potency (EC50) and efficacy (Emax) of the agonist can be determined in the presence and absence of this compound. A rightward shift in the agonist dose-response curve and a decrease in the maximal response are indicative of negative allosteric modulation.
Figure 3: Workflow for a cAMP accumulation assay to assess the functional effect of this compound.
Conclusion
This compound serves as a valuable research tool for probing the allosteric modulation of the GLP-1 receptor. Its characterization as a negative allosteric modulator, supported by structural and functional data, provides a framework for the design and development of novel therapeutic agents targeting the GLP-1R. The experimental protocols detailed herein offer a standardized approach for the continued investigation of this compound and other potential allosteric modulators of this important metabolic receptor.
References
- 1. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
NNC-0640: A Technical Guide to its Allosteric Modulation of Glucagon Signaling
Introduction
The glucagon receptor (GCGR), a member of the Class B G protein-coupled receptor (GPCR) family, is a critical regulator of glucose homeostasis.[1] Its activation by the peptide hormone glucagon, primarily in the liver, stimulates glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels.[2][3] Consequently, antagonizing the GCGR is a key therapeutic strategy for the treatment of type 2 diabetes.[1]
NNC-0640 is a small molecule identified as a negative allosteric modulator (NAM) of the human glucagon receptor.[4] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glucagon) binds. As a NAM, this compound reduces the receptor's response to glucagon. It has also been shown to be a negative allosteric modulator of the glucagon-like peptide 1 (GLP-1) receptor, another important Class B GPCR involved in glucose metabolism.
This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, its effects on the glucagon signaling pathway, quantitative pharmacological data, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its inhibitory effect not by competing with glucagon at its binding site, but by binding to a distinct, extra-helical allosteric site on the external surface of the receptor's transmembrane (TMD) domain. Structural studies have revealed that this binding pocket is located near the intracellular side of the receptor, outside of transmembrane helices V, VI, and VII.
The binding of this compound to this site is believed to stabilize an inactive conformation of the receptor. Specifically, it restricts the outward movement of the intracellular end of helix VI, a conformational change that is critical for the activation of G proteins and subsequent downstream signaling in GPCRs. By preventing this activation-associated rearrangement, this compound effectively diminishes the receptor's ability to couple to and activate its cognate G protein (Gs), thereby inhibiting the signaling cascade.
Effects on the Glucagon Signaling Pathway
The canonical glucagon signaling pathway is initiated when glucagon binds to the GCGR. This event triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates key enzymes involved in glucose metabolism, ultimately leading to increased glucose output from the liver.
By preventing the initial Gs protein activation, this compound effectively halts this entire downstream cascade. Its action leads to a measurable inhibition of glucagon-stimulated cAMP accumulation in vitro.
Quantitative Pharmacological Data
The potency and binding affinity of this compound have been quantified in various in vitro assays. The data highlights its effectiveness as a modulator of the glucagon and GLP-1 receptors.
| Parameter | Value | Receptor | Species | Reference |
| IC50 | 69.2 nM | Glucagon Receptor (GCGR) | Human | |
| Ki | 39.8 nM | Glucagon Receptor (GCGR) | Not Specified | |
| pKi | 7.4 | Glucagon Receptor (GCGR) | Not Specified | |
| Modulation | NAM | GLP-1 Receptor (GLP-1R) | Human |
Table 1: Summary of Quantitative Data for this compound. IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant. pKi: Negative logarithm of the Ki. NAM: Negative Allosteric Modulator.
Key Experimental Protocols
The characterization of this compound relies on standard pharmacological assays for GPCRs. The following sections detail the methodologies for two key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Ki of this compound at the glucagon receptor.
Methodology:
-
Receptor Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human glucagon receptor (e.g., HEK293 or CHO cells). The protein concentration of the membrane preparation is quantified using a standard method like the BCA assay.
-
Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-glucagon) and varying concentrations of unlabeled this compound.
-
Equilibrium: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.
-
Separation: Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membrane-bound radioligand while allowing the free radioligand to pass through.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of the second messenger cAMP in response to agonist stimulation.
Objective: To quantify the inhibitory effect of this compound on glucagon-stimulated cAMP production.
Methodology:
-
Cell Culture: Plate cells expressing the human glucagon receptor in 96-well plates and grow to near confluence.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add a fixed, sub-maximal concentration of glucagon to the wells to stimulate cAMP production and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation and lyse the cells using a lysis buffer provided with a cAMP detection kit.
-
cAMP Measurement: Quantify the intracellular cAMP concentration in the cell lysates using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the maximal glucagon-stimulated cAMP response.
Structural Insights from X-Ray Crystallography
The determination of the crystal structure of the full-length human GCGR in complex with this compound has provided invaluable atomic-level detail into its mechanism of action. The structure confirms that this compound binds in a pocket on the outer surface of the TMD.
Key interactions have been identified between this compound and specific residues within the GCGR. The tetrazole ring of this compound forms hydrogen bonds with Serine 350 (S3506.41b) and Asparagine 404 (N4047.61b) in helices VI and VII, respectively. Additionally, the urea carbonyl oxygen of the molecule forms a hydrogen bond with Threonine 353 (T3536.44b). Mutagenesis studies have confirmed the importance of these residues for high-affinity binding. These structural insights are crucial for the rational design of new, more potent, or selective allosteric modulators for the GCGR and other Class B GPCRs.
Conclusion
This compound is a well-characterized negative allosteric modulator of the glucagon receptor. It acts by binding to an extra-helical site on the transmembrane domain, stabilizing an inactive receptor state and thereby inhibiting glucagon-mediated Gs protein activation and subsequent cAMP production. Its pharmacological profile has been defined through quantitative in vitro assays, and its binding mode has been elucidated by high-resolution structural studies. As a potent and specific research tool, this compound continues to be instrumental in advancing the understanding of glucagon receptor signaling and the principles of allosteric modulation in Class B GPCRs.
References
NNC-0640: A Technical Examination of Its Inhibitory Impact on Insulin Release
For Immediate Release
This technical guide provides an in-depth analysis of NNC-0640, a small molecule modulator, and its significant impact on the signaling pathways governing insulin release. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, supported by available data and experimental methodologies.
Executive Summary
This compound acts as a negative allosteric modulator (NAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][] The GLP-1R is a critical component in the regulation of glucose homeostasis, with its activation by the incretin hormone GLP-1 leading to the potentiation of glucose-stimulated insulin secretion (GSIS). By binding to an allosteric site on the GLP-1R, this compound inhibits the downstream signaling cascade initiated by GLP-1. Specifically, it has been demonstrated to inhibit GLP-1-mediated accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger essential for the amplification of insulin secretion in pancreatic β-cells.[1] Consequently, the primary impact of this compound on insulin release is inhibitory .
Mechanism of Action: Negative Allosteric Modulation of the GLP-1 Receptor
This compound exerts its effect not by competing with the endogenous ligand GLP-1 at its binding site, but by binding to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the GLP-1R that reduces its ability to be activated by GLP-1. Structural biology studies have elucidated that this compound binds to the transmembrane domain of the human GLP-1R.[] This interaction stabilizes an inactive state of the receptor, thereby impeding the intracellular signaling events that are necessary for insulin secretion.
The canonical signaling pathway for GLP-1R activation in pancreatic β-cells involves the coupling to Gαs proteins, which in turn activates adenylyl cyclase to produce cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), both of which play crucial roles in enhancing the exocytosis of insulin-containing granules. This compound, by preventing the GLP-1-induced surge in cAMP, effectively blunts this amplification pathway, leading to a reduction in insulin secretion.
Quantitative Data
While the qualitative inhibitory effect of this compound on GLP-1R signaling is well-established, specific quantitative data on its direct impact on insulin secretion from pancreatic β-cells is not extensively available in public literature. The primary characterization of this compound has been in the context of its dual antagonism at both the glucagon receptor (GCGR) and the GLP-1 receptor. For its action on the human glucagon receptor, an IC50 value of 69.2 nM has been reported.[] It is described as a potent negative allosteric modulator for both receptors.
| Parameter | Receptor | Value | Effect |
| IC50 | Human Glucagon Receptor (GCGR) | 69.2 nM | Inhibition |
| Activity | Glucagon-Like Peptide-1 Receptor (GLP-1R) | Not specified | Negative Allosteric Modulator |
| Key Finding | GLP-1R Signaling | Not specified | Inhibits GLP-1-mediated cAMP accumulation |
Table 1: Summary of reported in vitro activity for this compound.
Further research is required to quantify the precise dose-response relationship and the IC50 value for the inhibition of glucose-stimulated insulin secretion by this compound in relevant cellular models.
Experimental Protocols
The methodologies employed to characterize the effects of this compound primarily involve in vitro cellular assays to measure second messenger accumulation and receptor binding.
cAMP Accumulation Assay
This assay is fundamental to determining the functional impact of this compound on GLP-1R signaling.
-
Cell Line: A mammalian cell line stably overexpressing the human GLP-1 receptor (e.g., CHO-K1, HEK293).
-
Procedure:
-
Cells are seeded in multi-well plates and incubated to allow for adherence.
-
The cells are then pre-incubated with varying concentrations of this compound for a specified period.
-
Following pre-incubation, a fixed concentration of GLP-1 is added to stimulate the GLP-1R.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is quantified using a competitive immunoassay, often employing a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis: The results are typically plotted as a dose-response curve of this compound concentration versus the percentage of inhibition of the GLP-1-stimulated cAMP response to determine an IC50 value.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of NNC-0640
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vitro characterization of NNC-0640, a negative allosteric modulator (NAM) of the human glucagon receptor (GCGR). This compound binds to a site on the transmembrane domain of the GCGR, distinct from the glucagon binding site, and inhibits receptor signaling. The protocols outlined below describe a radioligand binding assay to determine the binding affinity of this compound to the GCGR and a functional assay to measure the compound's effect on glucagon-mediated cyclic adenosine monophosphate (cAMP) production.
Introduction
The glucagon receptor, a member of the Class B G protein-coupled receptor (GPCR) family, plays a critical role in glucose homeostasis. Dysregulation of glucagon signaling is implicated in metabolic disorders such as type 2 diabetes. This compound is a valuable research tool for investigating the therapeutic potential of GCGR antagonism. These protocols provide a framework for researchers to reliably assess the in vitro pharmacological properties of this compound and similar compounds.
Mechanism of Action
This compound acts as a negative allosteric modulator of the GCGR.[1][2][3] It binds to a site located on the external surface of the transmembrane (TMD) bundle of the receptor.[2][3] This binding event is thought to stabilize an inactive conformation of the receptor, thereby reducing the affinity and/or efficacy of the endogenous ligand, glucagon. The ultimate effect is an inhibition of the downstream signaling cascade, which is primarily mediated through the Gs alpha subunit of the G protein, leading to reduced activation of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Glucagon Receptor Signaling Pathway
The binding of glucagon to the GCGR activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to downstream cellular responses. This compound, by binding to an allosteric site, prevents this cascade from occurring efficiently in the presence of glucagon.
References
Application Notes and Protocols for Developing Cell-Based Assays with NNC-0640
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC-0640 is a potent and selective negative allosteric modulator (NAM) of the human glucagon receptor (GCGR), a class B G-protein coupled receptor (GPCR) pivotal in glucose homeostasis.[1][2] It also exhibits activity as a negative allosteric modulator of the glucagon-like peptide 1 (GLP-1) receptor. This compound binds to an extra-helical site on the transmembrane domain of the receptor, distinct from the orthosteric site for glucagon.[2][3] This allosteric binding inhibits the receptor's conformational changes necessary for G-protein coupling and subsequent downstream signaling, primarily through the Gαs pathway which leads to the production of cyclic AMP (cAMP). These characteristics make this compound a valuable tool for studying GCGR signaling and for the development of potential therapeutics for type 2 diabetes and other metabolic disorders.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound on the human glucagon receptor.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Receptor | Reference |
| IC50 | 69.2 nM | Human GCGR | |
| pKi | 7.4 | Human GCGR | |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | Human GCGR & GLP-1R | |
| Binding Site | External surface of the transmembrane domain (TM5, TM6, TM7) | Human GCGR | |
| Primary Signaling Pathway | Gαs/cAMP | GCGR | |
| Solubility | Soluble to 100 mM in DMSO | N/A |
Signaling Pathway Diagram
The following diagram illustrates the canonical Gαs signaling pathway of the glucagon receptor and the inhibitory effect of this compound.
Caption: Glucagon receptor signaling and this compound inhibition.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay to Determine IC50 of this compound
This assay measures the ability of this compound to inhibit glucagon-stimulated intracellular cAMP production.
Materials:
-
HEK293 cells stably expressing the human glucagon receptor (hGCGR).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
This compound (stock solution in DMSO).
-
Glucagon (stock solution in sterile water).
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
White, opaque 96-well or 384-well microplates.
Experimental Workflow Diagram:
Caption: Workflow for the cAMP accumulation assay.
Procedure:
-
Cell Culture: Culture hGCGR-HEK293 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into white, opaque 96-well plates at a density of 20,000-40,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., PBS with 0.1% BSA and IBMX). The final DMSO concentration should be kept below 0.5%.
-
Assay: a. The following day, aspirate the culture medium and wash the cells once with PBS. b. Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C. Include wells with vehicle control (DMSO). c. Prepare a glucagon solution at a concentration that elicits ~80% of the maximal response (EC80). This concentration should be predetermined in a separate dose-response experiment. d. Add the glucagon solution to all wells except the basal control wells. e. Incubate for 30 minutes at 37°C. f. Lyse the cells and measure cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: a. Plot the cAMP concentration against the logarithm of the this compound concentration. b. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
Protocol 2: Radioligand Binding Assay to Determine Binding Affinity
This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand from the glucagon receptor.
Materials:
-
Membranes prepared from cells overexpressing hGCGR.
-
Radioligand (e.g., [125I]-glucagon).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of unlabeled glucagon).
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filter mats.
-
Scintillation counter.
Experimental Workflow Diagram:
Caption: Workflow for the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare cell membranes from hGCGR-expressing cells using standard homogenization and centrifugation techniques.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
Serial dilutions of this compound or vehicle.
-
Radioligand at a concentration close to its Kd.
-
hGCGR membranes.
-
For non-specific binding, add a high concentration of unlabeled glucagon.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Detection: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Fit the data to a one-site competition model to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in cAMP assay | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Cell lifting during washes | Wash gently and use pre-warmed buffers. | |
| Inconsistent incubation times | Use a multichannel pipette for simultaneous additions. | |
| Low signal in binding assay | Low receptor expression | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Degraded radioligand | Use fresh or properly stored radioligand. | |
| High non-specific binding | Radioligand sticking to filters | Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine). |
| Hydrophobic interactions of the compound | Add a small amount of detergent (e.g., 0.01% Tween-20) to the binding buffer. |
Conclusion
The provided protocols offer robust methods for characterizing the inhibitory activity of this compound on the human glucagon receptor. The cAMP accumulation assay provides a functional readout of the compound's allosteric antagonism, while the radioligand binding assay can be used to determine its binding affinity. These assays are essential tools for researchers in the fields of pharmacology and drug discovery investigating the modulation of the glucagon receptor.
References
Revolutionizing GPCR Structural Biology: Application Notes and Protocols for NNC-0640 in Crystallization
For Immediate Release
Shanghai, China – November 27, 2025 – For researchers, scientists, and drug development professionals engaged in the structural determination of G protein-coupled receptors (GPCRs), the stabilization of these notoriously flexible membrane proteins remains a critical hurdle. The small molecule NNC-0640 has emerged as a powerful tool for locking Class B GPCRs, such as the Glucagon Receptor (GCGR) and Glucagon-like Peptide-1 Receptor (GLP-1R), into a stable, inactive conformation amenable to crystallization. These application notes provide detailed protocols and supporting data for the use of this compound in facilitating the crystallization of these important drug targets.
Introduction
G protein-coupled receptors (GPCRs) are the largest family of membrane proteins in the human genome and the targets of a significant portion of modern pharmaceuticals. However, their inherent conformational flexibility has long posed a challenge to their structural elucidation. Negative allosteric modulators (NAMs) that bind to sites distinct from the endogenous ligand binding pocket can stabilize GPCRs in a single, inactive conformation. This compound is one such NAM that has proven instrumental in the successful crystallization of Class B GPCRs, including the GCGR and GLP-1R.[1] this compound binds to an extra-helical site on the transmembrane domain, effectively preventing the conformational changes required for receptor activation and thereby increasing the homogeneity of the protein sample for crystallization experiments.[1]
Data Presentation
The following tables summarize key quantitative data related to the use of this compound in the crystallization of GCGR and GLP-1R.
| Parameter | Receptor | Value | Reference |
| Binding Affinity | |||
| IC50 | Human GCGR | 69.2 nM | [2] |
| pKi | Human Glucagon Receptor | 7.4 | [3] |
| Crystallization Data | |||
| Resolution (GCGR-NNC0640-mAb1) | Human GCGR | 3.0 Å | [4] |
| Resolution (GLP-1R TMD-NNC0640) | Human GLP-1R | 3.0 Å | |
| Protein Yield | |||
| S-Ecto-HexaPro(+F) from Tni cells | Recombinant Spike Protein | 4.4 mg/L | |
| S-Ecto-HexaPro(+F) from Sf9 cells | Recombinant Spike Protein | 1.2 mg/L | |
| S-RBD-eGFP from Sf9 cells | Recombinant Spike Protein | 3.5 mg/L |
Note: Protein yields are provided for recombinant spike protein expressed in insect cells as a representative example of protein expression yields achievable with this system, which is commonly used for GPCR expression.
Signaling Pathways
This compound acts as a negative allosteric modulator, inhibiting the downstream signaling cascades of GCGR and GLP-1R. These receptors primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
References
- 1. Structural basis for allosteric modulation of class B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NNC 0640 | Glucagon-Like Peptide 1 Receptor Modulators: R&D Systems [rndsystems.com]
- 4. Structure of the full-length glucagon class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NNC-0640 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing NNC-0640 in radioligand binding assays to characterize its interaction with the human glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R). This compound is a potent negative allosteric modulator (NAM) of both receptors, making it a valuable tool for studying their pharmacology and for the development of novel therapeutics for metabolic diseases.
Introduction
This compound is a small molecule that binds to an allosteric site on the external surface of the transmembrane domain of the glucagon and GLP-1 receptors.[1][2] As a negative allosteric modulator, it decreases the affinity and/or efficacy of orthosteric ligands, such as glucagon and GLP-1. Radioligand binding assays are a fundamental technique to quantify the affinity of ligands for their receptors. This document outlines the procedures for performing competitive binding assays to determine the binding affinity (Ki) of this compound for GCGR and GLP-1R.
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant ligands for the glucagon and GLP-1 receptors.
Table 1: Binding Affinity of this compound for Human Glucagon Receptor (GCGR)
| Compound | Parameter | Value | Receptor Source |
| This compound | pKi | 7.4 | Recombinant human GCGR |
| This compound | IC50 | 69.2 nM | Recombinant human GCGR |
Table 2: Binding Affinities of Various Ligands for Human GLP-1 Receptor (GLP-1R)
| Compound | Parameter | Value |
| GLP-1 (7-36) | IC50 | 1.18 nM |
| Exendin-4 | IC50 | 1.3 nM |
| Semaglutide | IC50 | 1.13 µM |
| Tirzepatide | IC50 | 645 nM |
| Retatrutide | IC50 | 720 nM |
| Danuglipron | IC50 | 2540 nM |
Signaling Pathways
This compound modulates the signaling of both the glucagon and GLP-1 receptors, which are Class B G protein-coupled receptors (GPCRs). The primary signaling pathway for both receptors involves the activation of the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).
References
- 1. Evaluation of commercially available glucagon receptor antibodies and glucagon receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NNC-0640 in High-Throughput Screening
Introduction
NNC-0640 is a potent and selective negative allosteric modulator (NAM) of the human glucagon receptor (GCGR), a class B G protein-coupled receptor (GPCR).[][2] The GCGR plays a crucial role in glucose homeostasis, primarily by mediating the effects of glucagon to increase hepatic glucose production.[3] By negatively modulating the GCGR, this compound can inhibit glucagon-mediated signaling, making it a valuable tool for studying the physiological roles of the GCGR and for the discovery of new therapeutic agents for type 2 diabetes.[2] this compound also acts as a negative allosteric modulator of the glucagon-like peptide-1 (GLP-1) receptor.[] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel GCGR modulators.
Mechanism of Action of this compound
This compound binds to an extra-helical allosteric site on the transmembrane domain of the GCGR. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, glucagon. The GCGR is primarily coupled to the Gαs signaling pathway. Upon activation by glucagon, the receptor stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a key second messenger. As a negative allosteric modulator, this compound inhibits this glucagon-induced cAMP production.
Quantitative Data for this compound
The following table summarizes the reported in vitro potency of this compound against the human glucagon receptor. This data is essential for designing experiments and for use as a reference standard in HTS assays.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | Human GCGR | Functional Assay | IC50 | 69.2 nM | |
| This compound | Human GCGR | Binding Assay | pKi | 7.4 | |
| This compound | Human GLP-1R | Functional Assay | NAM | Inhibits GLP-1-mediated cAMP accumulation |
Experimental Protocols for High-Throughput Screening
Two primary HTS methodologies are presented for the identification and characterization of novel GCGR modulators using this compound as a reference compound.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol describes a competitive immunoassay to measure intracellular cAMP levels in a 384-well format. It is designed to identify NAMs that, like this compound, inhibit glucagon-induced cAMP production.
Materials and Reagents:
-
HEK293 cells stably expressing the human GCGR (HEK293-hGCGR)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
Phosphate-Buffered Saline (PBS)
-
HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer)
-
Glucagon
-
This compound
-
Test compounds
-
384-well white, low-volume microplates
Procedure:
-
Cell Preparation:
-
Culture HEK293-hGCGR cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a density of 1 x 10^6 cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in assay buffer.
-
Add 5 µL of the compound dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer.
-
-
Agonist Stimulation:
-
Prepare a solution of glucagon in assay buffer at a concentration that elicits 80% of the maximal response (EC80).
-
Add 5 µL of the glucagon solution to all wells except the negative control wells (add 5 µL of assay buffer instead).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol.
-
Add 5 µL of the cAMP-d2 conjugate solution to each well.
-
Add 5 µL of the anti-cAMP cryptate conjugate solution to each well.
-
-
Final Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data to the positive (glucagon only) and negative (buffer only) controls.
-
Plot the normalized response against the compound concentration to determine the IC50 values for active compounds.
-
Protocol 2: High-Throughput Radioligand Binding Assay
This protocol describes a competitive binding assay to identify compounds that displace a radiolabeled ligand from the GCGR. This assay can identify both orthosteric and allosteric modulators that affect ligand binding.
Materials and Reagents:
-
HEK293-hGCGR cells or membrane preparations
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radiolabeled glucagon (e.g., [125I]-Glucagon)
-
This compound
-
Test compounds
-
Non-specific binding control (e.g., high concentration of unlabeled glucagon)
-
96- or 384-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in binding buffer.
-
Add 25 µL of the compound dilutions to the wells of the filter plate.
-
-
Radioligand Addition:
-
Prepare a solution of [125I]-Glucagon in binding buffer at a concentration equal to its Kd.
-
Add 25 µL of the radioligand solution to all wells.
-
-
Cell/Membrane Addition:
-
Resuspend HEK293-hGCGR cells or membranes in binding buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
Add 50 µL of the cell/membrane suspension to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle shaking to reach binding equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Scintillation Counting:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation fluid to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the compound concentration to determine the Ki or IC50 values.
-
References
Application Notes and Protocols for NNC-0640 in Studying Receptor-G Protein Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNC-0640 is a potent small-molecule negative allosteric modulator (NAM) of two key class B G protein-coupled receptors (GPCRs): the human glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R).[1][][3] As a NAM, this compound binds to a site on the receptor distinct from the endogenous ligand binding site, known as an allosteric site. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous agonist (glucagon for GCGR and GLP-1 for GLP-1R), thereby inhibiting downstream G protein-mediated signaling.
The primary signaling pathway for both GCGR and GLP-1R is the Gαs-protein pathway. Agonist binding to these receptors activates Gαs, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to cellular responses.
This compound serves as a valuable research tool for investigating the physiological roles of GCGR and GLP-1R and for the development of therapeutics targeting these receptors, particularly in the context of metabolic diseases like type 2 diabetes. Its ability to selectively inhibit receptor signaling allows for the dissection of the complex signaling pathways governed by these receptors.
Quantitative Data
The following tables summarize the reported in vitro pharmacological data for this compound at the human glucagon receptor (GCGR) and the human glucagon-like peptide-1 receptor (GLP-1R).
Table 1: Binding Affinity of this compound
| Receptor | Parameter | Value | Reference |
| Human Glucagon Receptor (GCGR) | Ki | 39.8 nM | |
| Human Glucagon Receptor (GCGR) | pKi | 7.4 |
Table 2: Functional Potency of this compound
| Receptor | Assay | Parameter | Value | Reference |
| Human Glucagon Receptor (GCGR) | Functional Antagonism | IC50 | 69.2 nM | |
| Human Glucagon-Like Peptide-1 Receptor (GLP-1R) | cAMP Accumulation Inhibition | - | Inhibits GLP-1-mediated cAMP accumulation |
Signaling Pathways and Mechanism of Action of this compound
The following diagrams illustrate the canonical Gαs signaling pathway for GCGR and GLP-1R and the mechanism by which this compound inhibits this pathway.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with GCGR and GLP-1R and its effect on G protein coupling.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for the target receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human GCGR or GLP-1R (e.g., HEK293 or CHO cells).
-
Radioligand specific for the receptor (e.g., [¹²⁵I]-Glucagon for GCGR, [¹²⁵I]-GLP-1 for GLP-1R).
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or near its Kd value).
-
Serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M). For total binding wells, add vehicle (DMSO) instead of this compound. For non-specific binding wells, add a high concentration of a non-radiolabeled competing ligand (e.g., 1 µM glucagon or GLP-1).
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit agonist-induced cAMP production, a direct measure of its negative allosteric modulation of Gαs protein coupling.
Materials:
-
Whole cells expressing the human GCGR or GLP-1R (e.g., HEK293 or CHO cells).
-
Agonist (glucagon or GLP-1).
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).
-
96-well or 384-well assay plates.
Procedure:
-
Cell Seeding: Seed the cells in the appropriate assay plate and allow them to attach and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with serial dilutions of this compound in assay buffer containing a PDE inhibitor for a specific time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a fixed concentration of the agonist (typically the EC₅₀ or EC₈₀ concentration) to the wells and incubate for a further period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the inhibition of agonist-stimulated cAMP production.
-
GTPγS Binding Assay
This assay directly measures the activation of G proteins by the receptor, providing a proximal readout of receptor-G protein coupling. As a NAM, this compound is expected to inhibit agonist-stimulated [³⁵S]GTPγS binding.
References
Application Notes and Protocols for Studying Dopamine D1 Receptor Antagonism using Fluorescence Resonance Energy Transfer (FRET) Assays
Topic: Application of SCH-23390 in Fluorescence Resonance Energy Transfer (FRET) Assays for the Dopamine D1 Receptor
Audience: Researchers, scientists, and drug development professionals.
Note on the Originally Requested Compound, NNC-0640: Initial investigations into the application of this compound for Dopamine D1 Receptor (D1R) FRET assays revealed that this compound is not a ligand for the D1R. It is, in fact, a negative allosteric modulator of the glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R). Therefore, this document focuses on a well-characterized and selective D1R antagonist, SCH-23390 , as a suitable alternative for this application.
Introduction
The dopamine D1 receptor (D1R) is a G-protein coupled receptor (GPCR) predominantly coupled to the Gαs/olf subunit, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[1][2] This signaling cascade plays a crucial role in various physiological processes, including motor control, reward, and cognition. Dysregulation of D1R signaling is implicated in several neurological and psychiatric disorders, making it a significant target for drug discovery.
Fluorescence Resonance Energy Transfer (FRET) is a powerful biophysical technique used to study molecular interactions in real-time within living cells.[3] FRET-based assays can be designed to monitor ligand binding, receptor conformational changes, and downstream signaling events.[4] This application note provides a detailed protocol for an intermolecular FRET assay to characterize the binding of the D1R antagonist, SCH-23390, to the human D1R expressed in a model cell line.
Principle of the Assay
This protocol describes a competitive binding FRET assay. The D1R is tagged with a FRET donor fluorophore (e.g., Cerulean), and a fluorescently labeled D1R agonist (e.g., a derivative of SKF-81297 labeled with a FRET acceptor like fluorescein or a similar dye) is used as a tracer. When the fluorescent agonist binds to the tagged receptor, the donor and acceptor fluorophores are brought into close proximity (1-10 nm), resulting in a high FRET signal. The addition of a competing unlabeled antagonist, such as SCH-23390, will displace the fluorescent agonist, leading to a decrease in the FRET signal. The magnitude of this decrease is proportional to the affinity of the antagonist for the receptor.
Data Presentation
Quantitative data for the binding of SCH-23390 to the dopamine D1 receptor, as determined by various assay formats, are summarized below.
| Ligand | Receptor | Assay Type | Cell/Tissue Type | Parameter | Value (nM) | Reference |
| [3H]SCH-23390 | Dopamine D1 | Radioligand Binding | Rat Striatum | Kd | 0.34 | [5] |
| [3H]SCH-23390 | Dopamine D1 | Radioligand Binding | Rat Striatum | Ki | 0.2 | |
| [3H]SCH-23390 | Dopamine D5 | Radioligand Binding | - | Ki | 0.3 | |
| [3H]SCH-23390 | Dopamine D1 | Solubilized Receptor Binding | Canine/Bovine Striatum | Kd | 5 |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Dopamine D1 Receptor tagged with a FRET donor (e.g., D1R-Cerulean).
-
Fluorescent Ligand (Tracer): A fluorescently labeled D1R agonist (e.g., SKF-81297-Fluorescein).
-
Test Compound: SCH-23390 hydrochloride.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: A microplate reader capable of detecting FRET (e.g., with dual-emission detection).
Experimental Workflow Diagram
Caption: Workflow for the D1R antagonist FRET assay.
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture HEK-293 cells stably expressing D1R-Cerulean in T75 flasks.
-
The day before the assay, detach cells and seed them into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Preparation of Reagents:
-
Prepare a stock solution of SCH-23390 (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the fluorescent agonist tracer.
-
On the day of the assay, prepare serial dilutions of SCH-23390 in Assay Buffer.
-
Prepare the working concentration of the fluorescent agonist tracer in Assay Buffer. The optimal concentration should be determined empirically but is typically around the Kd of the tracer.
-
-
FRET Assay Procedure:
-
Gently wash the cells twice with 100 µL of pre-warmed Assay Buffer.
-
Add 50 µL of the diluted SCH-23390 solutions to the appropriate wells. Include wells for "no antagonist" (buffer only) and "maximum displacement" (a high concentration of a known D1R antagonist).
-
Add 50 µL of the fluorescent agonist tracer solution to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Set up the microplate reader to measure the fluorescence intensity of the donor (Cerulean, excitation ~433 nm, emission ~475 nm) and the acceptor (e.g., Fluorescein, excitation ~494 nm, emission ~521 nm). Alternatively, measure the sensitized emission of the acceptor upon donor excitation.
-
Read the fluorescence intensities from each well.
-
-
Data Analysis:
-
Calculate the FRET ratio for each well (e.g., Acceptor Emission / Donor Emission).
-
Normalize the data to the "no antagonist" (0% inhibition) and "maximum displacement" (100% inhibition) controls.
-
Plot the normalized FRET ratio against the logarithm of the SCH-23390 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent tracer and Kd is its dissociation constant.
-
Dopamine D1 Receptor Signaling Pathway
The canonical signaling pathway for the Dopamine D1 Receptor involves its coupling to the Gαs/olf G-protein, leading to the activation of adenylyl cyclase and the production of cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets.
Caption: Canonical D1R signaling pathway.
Conclusion
The FRET-based competitive binding assay described provides a robust and sensitive method for characterizing the interaction of antagonists, such as SCH-23390, with the dopamine D1 receptor in a live-cell format. This approach offers a non-radioactive alternative to traditional radioligand binding assays and is amenable to high-throughput screening for the identification and characterization of novel D1R modulators.
References
- 1. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Application of FRET Biosensors in Mechanobiology and Mechanopharmacological Screening [frontiersin.org]
- 5. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Characterization of NNC-0640, a Negative Allosteric Modulator of the Glucagon Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Precedent
NNC-0640 is a potent, small-molecule negative allosteric modulator (NAM) of the human glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR) critical to glucose homeostasis.[1][] It also demonstrates activity as a NAM at the glucagon-like peptide 1 (GLP-1) receptor. This compound binds to an allosteric site on the external surface of the receptor's transmembrane domain, distinct from the orthosteric site where the endogenous agonist, glucagon, binds. This allosteric binding modulates the receptor's response to glucagon, making this compound a subject of interest for research in metabolic disorders such as type 2 diabetes.
It is crucial to understand that as a negative allosteric modulator, this compound does not compete directly with glucagon for the same binding site. Instead, it reduces the affinity and/or efficacy of glucagon's signaling. Consequently, the use of Schild analysis to characterize its antagonism is pharmacologically inappropriate. Schild analysis is a cornerstone method for quantifying the affinity of competitive antagonists , which by definition, bind reversibly to the same receptor site as the agonist. A key assumption of Schild analysis is that the antagonist will cause a parallel rightward shift in the agonist's dose-response curve without depressing the maximal response, yielding a Schild plot with a slope of unity. As a NAM, this compound is expected to produce non-parallel shifts in the agonist dose-response curve and a depression of the maximal response, thus violating the core tenets of Schild analysis.
These application notes provide the correct pharmacological approach to characterize the modulatory effects of this compound on glucagon receptor signaling. The protocols focus on quantifying the impact of this compound on the potency (EC₅₀) and efficacy (Eₘₐₓ) of glucagon in a functional cellular assay.
Signaling Pathway and Mechanism of Action
The glucagon receptor, upon binding to glucagon, primarily couples to the Gαs subtype of G-proteins. This initiates a signaling cascade beginning with the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets to mediate the physiological effects of glucagon, such as stimulating glycogenolysis and gluconeogenesis in hepatocytes. This compound, by binding to its allosteric site, hinders this process, leading to a dampened signaling output in response to glucagon.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing NNC-0640 Concentration in Cell-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of NNC-0640 in cell-based experiments. The focus is on optimizing concentration to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as a negative allosteric modulator (NAM) of the human glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R).[1][2] As a NAM, it binds to a site on the receptor distinct from the natural ligand (orthosteric site) and inhibits the receptor's response to an agonist.[3] Specifically, it binds to the external surface of the transmembrane domain, which can inhibit the downstream signaling cascade, such as GLP-1-mediated cyclic AMP (cAMP) accumulation.[1][4]
Q2: My this compound powder is not dissolving. How should I prepare my stock solution?
This compound is soluble in DMSO, with reported solubility up to 100 mM or 250 mg/mL. If you are experiencing solubility issues, consider the following:
-
Use fresh, high-quality DMSO: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of many compounds.
-
Use an ultrasonic bath: Brief sonication can help dissolve the compound.
-
Warm slightly: Gentle warming may aid dissolution.
-
Prepare a concentrated stock: It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO, which can then be serially diluted in your cell culture medium to the desired final concentrations.
Q3: I am not observing any effect of this compound in my assay. What could be the reason?
Several factors could contribute to a lack of observable effect:
-
Receptor Expression: Confirm that your cell line endogenously expresses the target receptors (GCGR or GLP-1R) at sufficient levels.
-
Concentration Range: The effective concentration can be highly cell-type and assay-dependent. You may need to test a wider range of concentrations. The reported IC50 for this compound on the human glucagon receptor is 69.2 nM, which can serve as a starting point for your dose-response curve.
-
Incubation Time: The duration of treatment may be insufficient. Optimize the incubation time based on the specific cellular process you are studying.
-
Compound Integrity: Ensure the compound has been stored correctly to maintain its activity. Stock solutions in DMSO should be stored at -20°C for up to one year or -80°C for up to two years.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the inhibitory effect. Ensure your assay is properly validated, for instance by using a known agonist to stimulate the pathway you intend to inhibit.
Q4: I am observing significant cytotoxicity or cell death. How can I address this?
Cytotoxicity can mask the specific effects of the compound.
-
Perform a Viability Assay: It is crucial to first determine the cytotoxic concentration range of this compound for your specific cell line using an assay like MTT or MTS.
-
Reduce Solvent Concentration: The solvent (DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1% - 0.5%) and include a vehicle control (medium with the same DMSO concentration) in your experiments.
-
Lower this compound Concentration: Use concentrations well below the toxic threshold for your functional assays.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide context with effective concentrations of Liraglutide, a GLP-1R agonist, to illustrate typical concentration ranges for compounds targeting these pathways.
Note: this compound is a negative allosteric modulator (inhibitor), while Liraglutide is an agonist (activator). The optimal concentration for this compound will depend on the specific experimental context, including the concentration of agonist used.
Table 1: this compound Potency Data
| Parameter | Receptor | Value | Reference |
| IC50 | Human Glucagon Receptor (GCGR) | 69.2 nM | |
| Ki | Glucagon Receptor (GCGR) | 39.8 nM |
Table 2: Examples of Liraglutide (GLP-1R Agonist) Concentrations in Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration(s) | Incubation Time | Reference |
| HepG2 | Proliferation Assay | IC50 ~100 nM | 48 h | |
| MiaPaca-2 | Cell Viability Assay | 1000 nM | 48 h | |
| H9c2 | SIRT1 Expression | 100 nM | 1 h | |
| C11-STH20 (hVECs) | PAI-1 and VAM Expression | 100 nM | 16 h | |
| A549 & H1299 (Lung Cancer) | Proliferation Assay | 10 - 1000 nM | 48 h | |
| MCF-7 (Breast Cancer) | Colony Formation | 100 µM | 14 days | |
| MDA-MB-231 (Breast Cancer) | Colony Formation | 25 µM | 14 days |
Experimental Protocols & Methodologies
Protocol 1: General Workflow for this compound Stock and Working Solution Preparation
-
Stock Solution Preparation (e.g., 10 mM):
-
This compound has a molecular weight of 573.67 g/mol .
-
To prepare a 10 mM stock solution, dissolve 5.74 mg of this compound powder in 1 mL of high-quality, anhydrous DMSO.
-
Vortex thoroughly and use sonication if needed to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration across all treatments (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol provides a general guideline for determining the cytotoxicity of this compound.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and replace it with medium containing serial dilutions of this compound. Include an untreated control and a vehicle control (medium with the highest DMSO concentration used).
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a dedicated SDS-based buffer) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 3: cAMP Accumulation Assay
This assay measures the inhibition of agonist-induced cAMP production by this compound.
-
Cell Seeding: Seed cells expressing GLP-1R or GCGR in the appropriate plate format (e.g., 96-well plate) and grow to the desired confluency.
-
Pre-treatment: Wash the cells and pre-incubate them with varying concentrations of this compound (and a vehicle control) in a suitable assay buffer for a defined period.
-
Agonist Stimulation: Stimulate the cells with a known agonist of the target receptor (e.g., GLP-1 or glucagon) at a concentration that elicits a sub-maximal response (e.g., EC80). This stimulation is performed in the continued presence of this compound.
-
Cell Lysis: After the stimulation period, lyse the cells according to the protocol of your chosen cAMP detection kit to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection reaction as per the manufacturer's instructions. This is typically a competitive immunoassay format (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: GLP-1R/GCGR signaling pathway and the inhibitory point of this compound.
Experimental Workflow
Caption: Experimental workflow for determining the optimal this compound concentration.
References
Technical Support Center: NNC-0640 Stability in Aqueous Buffer Solutions
Welcome to the technical support center for NNC-0640. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound in aqueous buffer solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solutions of this compound?
A1: this compound is soluble up to 100 mM in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer.
Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, buffer composition, and exposure to light. This compound contains functional groups such as a tetrazole ring, a benzamide moiety, and a sulfonyl group, which can be susceptible to degradation under certain conditions.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, potential degradation could involve:
-
Hydrolysis of the benzamide bond: Amide bonds can undergo hydrolysis, especially at extreme pH values (acidic or basic) and elevated temperatures.[3]
-
Degradation of the tetrazole ring: The tetrazole ring is generally stable but can be susceptible to degradation under harsh acidic conditions, potentially leading to ring-opening.[4][5]
-
Hydrolysis of the sulfonyl group: While generally stable, sulfonyl groups can undergo nucleophilic attack, although this is less common than amide hydrolysis.
Q4: How should I store my aqueous solutions of this compound?
A4: For short-term storage (hours to a few days), it is advisable to keep aqueous solutions of this compound at 2-8°C and protected from light. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles of aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution is too low. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). Consider using a different buffer system or adding solubilizing agents, if permissible for your assay. |
| Loss of compound activity over time in an experiment. | Degradation of this compound in the aqueous buffer at the experimental temperature. | Prepare fresh solutions of this compound for each experiment. Perform a stability study to determine the rate of degradation under your specific experimental conditions (see Experimental Protocols section). If degradation is rapid, consider shortening the experiment duration or performing it at a lower temperature. |
| Inconsistent experimental results between batches of diluted this compound. | Incomplete dissolution of the DMSO stock before dilution. Adsorption of the compound to plasticware. | Ensure the DMSO stock solution is completely thawed and vortexed before use. Consider using low-adhesion microplates or tubes. Include a quality control check of the diluted solution concentration before starting the experiment. |
Quantitative Data Summary
As there is limited publicly available quantitative data on the stability of this compound in various aqueous buffers, the following table provides a hypothetical stability profile based on the known chemistry of its functional groups. Researchers should perform their own stability studies to confirm the stability in their specific buffer systems.
Table 1: Hypothetical Stability of this compound (10 µM) in Various Buffers at Different Temperatures (% remaining after 24 hours)
| Buffer System (pH) | 4°C | 25°C (Room Temperature) | 37°C |
| 100 mM Phosphate Buffer (pH 5.0) | >95% | ~90% | ~80% |
| 100 mM Phosphate-Buffered Saline (PBS, pH 7.4) | >98% | ~95% | ~88% |
| 100 mM Tris Buffer (pH 8.5) | >95% | ~88% | ~75% |
Note: This data is illustrative and intended to guide experimental design. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in an Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time at different temperatures.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS, Tris, citrate)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Temperature-controlled incubators or water baths
-
Low-adhesion polypropylene tubes or vials
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved.
-
Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the chosen aqueous buffer. Prepare a sufficient volume for all time points.
-
Aliquot the solution into separate tubes for each time point and temperature condition.
-
Store the tubes at the desired temperatures (e.g., 4°C, 25°C, and 37°C). Protect from light.
-
At each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours), remove one aliquot from each temperature condition.
-
Immediately analyze the samples by a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of this compound remaining versus time for each temperature to determine the degradation kinetics.
Analytical Method for Quantification
A reverse-phase HPLC (RP-HPLC) method is suitable for quantifying this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan) or Mass Spectrometry for higher specificity.
-
Injection Volume: 10 µL
-
Standard Curve: Prepare a standard curve of this compound in the initial buffer to accurately quantify the concentrations in the stability samples.
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. rndsystems.com [rndsystems.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 5. benchchem.com [benchchem.com]
How to minimize non-specific binding of NNC-0640
Welcome to the technical support center for NNC-0640. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues, with a particular focus on minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, small molecule negative allosteric modulator (NAM) of the human glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4] It binds to a site on the external surface of the transmembrane domain, distinct from the orthosteric site for the endogenous peptide ligands.[2] As a NAM, it inhibits the signaling response mediated by these receptors.
Q2: What are the known binding affinities of this compound?
A2: The binding affinity of this compound for the human glucagon receptor has been reported with a pKi of 7.4, which corresponds to a Ki of approximately 39.8 nM. It has also been shown to have an IC50 of 69.2 nM for the GCGR.
Q3: What are the common causes of high non-specific binding (NSB) when working with this compound?
A3: High non-specific binding with this compound can arise from several factors, many of which are common to other lipophilic small molecules that target transmembrane domains of GPCRs:
-
Hydrophobic Interactions: The lipophilic nature of this compound can lead to its non-specific association with plasticware, filter membranes, and hydrophobic regions of proteins other than the target receptor.
-
Electrostatic Interactions: Charged moieties on the molecule can interact non-specifically with charged surfaces.
-
Suboptimal Assay Buffer: Incorrect pH or low ionic strength of the assay buffer can enhance both hydrophobic and electrostatic non-specific interactions.
-
Inadequate Blocking: Failure to sufficiently block all potential non-specific binding sites on the assay plate, membranes, and other surfaces.
-
Poor Quality of Receptor Preparation: Contamination of the cell membrane preparation with other proteins and cellular components can increase non-specific binding.
Q4: How is non-specific binding typically measured in an this compound binding assay?
A4: Non-specific binding is determined by measuring the amount of radiolabeled this compound that binds in the presence of a high concentration of an unlabeled competitor ligand. This competitor will saturate the specific binding sites on the GCGR or GLP-1R, so any remaining bound radioligand is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).
Troubleshooting Guides
Issue: High Non-Specific Binding in a Radioligand Binding Assay
High non-specific binding can significantly reduce the signal-to-noise ratio of your assay, making it difficult to obtain reliable data. The following steps provide a systematic approach to troubleshooting this common issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high non-specific binding.
Detailed Troubleshooting Steps:
| Problem Area | Potential Cause | Recommended Solution |
| Reagents | Radioligand degradation or impurity. | Verify the purity and specific activity of your radiolabeled this compound. If necessary, purify the radioligand. |
| Poor quality of cell membrane preparation. | Prepare fresh cell membranes, ensuring thorough washing to remove cytosolic proteins and other contaminants. Perform a protein concentration assay to ensure consistency between batches. | |
| Assay Buffer | Suboptimal pH. | Optimize the pH of your binding buffer. For most receptor binding assays, a pH between 7.2 and 7.6 is a good starting point. |
| Low ionic strength. | Increase the ionic strength of the buffer by adding NaCl (e.g., 100-150 mM) to reduce non-specific electrostatic interactions. | |
| Insufficient blocking. | Incorporate a blocking agent into your assay buffer. Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% (w/v) is a common choice. Other options include casein or non-fat dry milk. | |
| Hydrophobic interactions with surfaces. | Add a low concentration (0.01% to 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to the assay buffer to disrupt hydrophobic interactions. | |
| Assay Protocol | Incubation time is too long. | Perform a time-course experiment to determine the optimal incubation time where specific binding reaches equilibrium without a significant increase in non-specific binding. |
| Inefficient washing. | Increase the number and/or volume of washes with ice-cold wash buffer. Ensure rapid filtration to minimize dissociation of specifically bound ligand. | |
| Radioligand sticking to filters. | Pre-soak the filter plates (e.g., glass fiber filters) in a solution containing a blocking agent, such as 0.3% polyethyleneimine (PEI), before use. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for this compound
This protocol is designed to determine the binding affinity (Ki) of unlabeled this compound by competing against a radiolabeled ligand for the GCGR or GLP-1R.
Materials:
-
Cell membranes expressing the target receptor (GCGR or GLP-1R)
-
Radiolabeled ligand (e.g., [3H]-NNC-0640 or a suitable radiolabeled peptide agonist)
-
Unlabeled this compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold)
-
96-well filter plates (e.g., GF/B or GF/C) pre-treated with 0.3% PEI
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Dilute the cell membranes in binding buffer to a final concentration that results in less than 10% of the radioligand being bound.
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
Dilute the radiolabeled ligand in binding buffer to a concentration at or below its Kd.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 25 µL of radiolabeled ligand, and 25 µL of cell membrane suspension to triplicate wells.
-
Non-Specific Binding: Add 25 µL of a high concentration of an appropriate unlabeled competitor (e.g., 10 µM unlabeled glucagon for GCGR), 25 µL of radiolabeled ligand, and 25 µL of cell membrane suspension to triplicate wells.
-
Competition: Add 25 µL of each dilution of unlabeled this compound, 25 µL of radiolabeled ligand, and 25 µL of cell membrane suspension to triplicate wells.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the pre-treated filter plate using a cell harvester.
-
Washing: Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of unlabeled this compound.
-
Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay to Measure this compound Activity
This protocol measures the ability of this compound to inhibit agonist-stimulated cAMP production.
Materials:
-
Cells expressing the target receptor (GCGR or GLP-1R)
-
Agonist for the target receptor (e.g., glucagon for GCGR, GLP-1 for GLP-1R)
-
This compound
-
Stimulation Buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX, a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque cell culture plates
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Also, prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay:
-
Remove the culture medium from the cells.
-
Add the this compound dilutions to the wells and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the agonist to all wells except the basal control wells (which receive only stimulation buffer).
-
Incubate for a time determined by a time-course experiment (typically 30-60 minutes) at 37°C.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP signal against the log concentration of this compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound for the inhibition of agonist-stimulated cAMP production.
-
Signaling Pathways
This compound acts as a negative allosteric modulator of the Glucagon Receptor (GCGR) and the GLP-1 Receptor (GLP-1R). Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit.
Glucagon Receptor Signaling Pathway
Caption: Glucagon receptor signaling pathway and the inhibitory effect of this compound.
Upon binding of glucagon to the GCGR, the receptor undergoes a conformational change that activates the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates downstream targets to mediate the physiological effects of glucagon, such as increased glycogenolysis and gluconeogenesis in the liver. This compound, by binding to an allosteric site, prevents this signaling cascade.
GLP-1 Receptor Signaling Pathway
The GLP-1R signaling pathway is very similar to the GCGR pathway in its initial steps.
Caption: GLP-1 receptor signaling and the inhibitory effect of this compound.
Binding of GLP-1 to its receptor also activates Gs, leading to increased cAMP levels. In pancreatic beta-cells, cAMP then activates both PKA and Epac (Exchange protein directly activated by cAMP), which work together to potentiate glucose-stimulated insulin secretion. This compound inhibits this GLP-1-mediated cAMP accumulation and subsequent insulin secretion.
For further assistance, please contact our technical support team.
References
Technical Support Center: NNC-0640 in High-Content Screening Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NNC-0640 in high-content screening (HCS) assays. The information is designed to help identify and mitigate potential assay interference, ensuring the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a negative allosteric modulator (NAM) of the human glucagon receptor (GCGR).[1] It binds to a site on the intracellular side of the receptor, outside of the helical bundle, which is distinct from the glucagon binding site.[2] This binding is thought to prevent the conformational changes required for receptor activation.[2] this compound is also reported to be a negative allosteric modulator of the glucagon-like peptide 1 (GLP-1) receptor.
Q2: What are the potential sources of interference when using this compound in HCS assays?
A2: Like many small molecules, this compound has the potential to interfere with HCS assays through several mechanisms that are independent of its intended biological activity. These can be broadly categorized as:
-
Compound-related artifacts: This includes autofluorescence of the compound itself, or fluorescence quenching, where the compound absorbs the light emitted by the assay's fluorophores.[3]
-
Biology-related, off-target effects: this compound could induce cellular stress or cytotoxicity at certain concentrations, leading to misleading phenotypic changes that are not related to its modulation of the target receptor.
-
Assay-specific interference: The compound may interact with assay reagents, such as antibodies or fluorescent dyes, leading to inaccurate readouts.
Q3: My HCS assay shows a strong "hit" with this compound, but I'm unsure if it's a true biological effect. What should I do?
A3: It is crucial to perform a series of validation and counter-screening experiments to de-risk your results. A recommended first step is to visually inspect the images from your HCS run to look for signs of compound precipitation, overt cytotoxicity, or fluorescent artifacts. Subsequently, you should perform orthogonal assays that measure the same biological endpoint using a different detection technology to confirm the initial hit.
Troubleshooting Guides
Problem 1: Suspected Autofluorescence from this compound
Symptoms:
-
Increased fluorescence signal in treated wells, even in the absence of a fluorescent reporter or in channels where no specific staining was performed.
-
Fluorescence appears diffuse and not localized to specific cellular compartments as expected.
Troubleshooting Protocol:
-
Blank Plate Test: Prepare a plate with assay media and this compound at the screening concentration, without any cells. Image the plate using the same acquisition settings as your primary assay. This will determine if the compound itself is fluorescent in the assay buffer.
-
Unstained Cell Control: Treat cells with this compound at various concentrations. Do not add any fluorescent dyes or antibodies. Image the cells to see if the compound imparts any fluorescence to the cells.
-
Spectral Analysis: If possible, measure the excitation and emission spectra of this compound to see if it overlaps with the spectra of your assay's fluorophores.
dot
Caption: Workflow for identifying compound autofluorescence.
Problem 2: Suspected Fluorescence Quenching
Symptoms:
-
A decrease in fluorescence signal across all channels, including nuclear counterstains (e.g., DAPI, Hoechst).
-
The observed effect is more pronounced at higher concentrations of this compound.
Troubleshooting Protocol:
-
Quenching Counter-Screen: Treat cells with your fluorescent dyes/reporters as per the standard protocol. Then, add this compound for a very short incubation period (e.g., 5-10 minutes) before imaging. A rapid decrease in signal is indicative of quenching rather than a biological effect that would typically require a longer incubation time.
-
Biochemical Assay Control: If your assay uses a fluorescent substrate, perform a simple biochemical assay in a plate reader with the substrate, the enzyme (if applicable), and this compound. This will determine if the compound directly quenches the fluorescence of the substrate or product.
dot
Caption: Workflow for identifying fluorescence quenching.
Problem 3: Distinguishing On-Target vs. Off-Target or Cytotoxic Effects
Symptoms:
-
Observed phenotype is not consistent with the known biology of the glucagon or GLP-1 receptors.
-
Significant decrease in cell number, or changes in nuclear morphology (e.g., pyknosis, fragmentation) at active concentrations.
Troubleshooting Protocol:
-
Dose-Response Analysis: Perform a full dose-response curve for this compound in your primary assay. A very steep dose-response curve can sometimes be indicative of cytotoxicity.
-
Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo, MTS, or live/dead staining) using the same cell line and compound concentrations.
-
Target Engagement/Pathway Analysis: Use an orthogonal assay to confirm that this compound is engaging its target and modulating the expected signaling pathway. For GCGR, this could be a cAMP accumulation assay.
-
Target Knockdown/Knockout Control: If possible, repeat the HCS assay in a cell line where the target (GCGR or GLP-1R) has been knocked down or knocked out. A true on-target effect should be diminished or absent in these cells.
dot
Caption: Decision tree for on-target vs. off-target effects.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Parameter | Value | Receptor | Notes | Source |
| IC50 | 69.2 nM | Human GCGR | Negative allosteric modulator activity. | |
| pKi | 7.4 | Glucagon Receptor | Binding affinity as a negative allosteric modulator. | |
| Solubility | Soluble to 100 mM | N/A | In DMSO. | |
| Molecular Weight | 573.67 g/mol | N/A |
Experimental Protocols
Protocol 1: Autofluorescence Counter-Screen
-
Plate Preparation: Use a microplate with the same material and surface coating as your primary HCS assay.
-
Compound Addition: Add this compound to wells containing only assay medium (no cells) at the highest concentration used in your screen and a 3-fold dilution series. Include a DMSO vehicle control.
-
Cell Seeding (Parallel Plate): In a separate plate, seed cells at the desired density.
-
Compound Treatment (Cell Plate): Add the same concentrations of this compound and DMSO to the cell plate. Do not add any fluorescent stains.
-
Incubation: Incubate both plates for the same duration as your primary assay.
-
Image Acquisition: Image both the cell-free and the unstained cell plates using the identical imaging channels and exposure times as your primary HCS experiment.
-
Analysis: Quantify the mean fluorescence intensity in each channel for all conditions. A significant increase in fluorescence in the compound-treated wells compared to the DMSO control, especially in the cell-free plate, indicates autofluorescence.
Protocol 2: Orthogonal cAMP Assay
-
Cell Seeding: Seed cells expressing the target receptor (e.g., GCGR) in a suitable assay plate (e.g., white 384-well plate).
-
Compound Pre-incubation: Pre-incubate the cells with a dilution series of this compound or DMSO vehicle control for 15-30 minutes.
-
Agonist Stimulation: Stimulate the cells with an EC80 concentration of the receptor's agonist (e.g., glucagon for GCGR).
-
Lysis and Detection: After the appropriate stimulation time, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
Analysis: Plot the cAMP signal as a function of this compound concentration and calculate the IC50 value. This value should be comparable to the EC50 from your HCS assay if the observed phenotype is due to on-target modulation of the receptor.
References
Technical Support Center: Managing Autofluorescence in Imaging Studies Involving NNC-0640
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential autofluorescence issues when using NNC-0640 in imaging studies. While this compound is primarily a negative allosteric modulator of the glucagon and GLP-1 receptors and its intrinsic fluorescent properties are not documented, autofluorescence from biological samples and experimental procedures can still pose a significant challenge.[1][2] This guide offers strategies to identify, minimize, and correct for autofluorescence to ensure the acquisition of high-quality imaging data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging studies?
Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light.[3][4] This phenomenon can be problematic in fluorescence microscopy as it can mask the specific signal from your intended fluorescent labels, leading to poor signal-to-noise ratios and difficulty in interpreting the results.[3] Common endogenous sources of autofluorescence include molecules like collagen, elastin, NADH, and lipofuscin.
Q2: Does this compound itself cause autofluorescence?
Currently, there is no publicly available data to suggest that this compound is inherently fluorescent or a common source of autofluorescence. Its primary role is as a negative allosteric modulator for glucagon receptors. However, like any small molecule, it is crucial to perform the appropriate controls to rule out any contribution to background fluorescence in your specific experimental setup.
Q3: What are the common sources of autofluorescence in a typical imaging experiment?
Autofluorescence can originate from several sources:
-
Endogenous Cellular Components: Molecules like NAD(P)H, flavins, collagen, and elastin naturally fluoresce. Lipofuscin, an aging pigment, is a particularly strong and broad-spectrum source of autofluorescence.
-
Fixation Methods: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue.
-
Extracellular Matrix: Proteins like collagen and elastin in the extracellular matrix are known to be autofluorescent.
-
Red Blood Cells: Heme groups in red blood cells can cause significant autofluorescence.
-
Media and Reagents: Some components of cell culture media (like phenol red and riboflavin) and other reagents can contribute to background fluorescence.
Q4: How can I determine if the background signal in my images is from autofluorescence?
The best approach is to use proper controls. An essential control is an unstained sample that has undergone all the same processing steps as your experimental samples (e.g., fixation, permeabilization). If you observe a signal in this unstained control, it is likely due to autofluorescence.
Troubleshooting Guides
Problem 1: High background fluorescence is obscuring my signal.
High background can be a result of autofluorescence or non-specific antibody binding. The following workflow can help you diagnose and address the issue.
Caption: Troubleshooting workflow for high background signal.
Problem 2: My unstained control confirms the presence of autofluorescence.
Once autofluorescence is confirmed, you can employ several strategies to reduce its impact.
These methods are applied before image acquisition to reduce the autofluorescence of the sample itself.
1. Photobleaching: Exposing the sample to a high-intensity light source before labeling can selectively destroy the autofluorescent molecules. This method can be effective but needs to be optimized to avoid damaging the sample.
2. Chemical Quenching: Various chemical reagents can be used to quench autofluorescence. The choice of quencher depends on the source of the autofluorescence and the sample type.
| Quenching Agent | Target | Notes |
| Sudan Black B | Lipofuscin and other lipophilic granules | Can introduce a dark precipitate; not ideal for all imaging modalities. |
| Copper Sulfate | General autofluorescence | Often used in combination with ammonium chloride. |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Reduces autofluorescence caused by glutaraldehyde or formaldehyde fixation. |
| Trypan Blue | General autofluorescence | Can be effective but may also quench the signal from your fluorophore if not used carefully. |
3. Optimize Experimental Parameters:
-
Fixation: If possible, consider using a non-aldehyde-based fixative like cold methanol or ethanol. If aldehyde fixation is necessary, use the lowest concentration and shortest time required.
-
Fluorophore Selection: Choose fluorophores with excitation and emission spectra in the far-red or near-infrared range, as endogenous autofluorescence is typically weaker at these longer wavelengths. Brighter fluorophores can also improve the signal-to-noise ratio.
-
Perfusion: If working with tissues, perfusing with PBS before fixation can help to remove red blood cells, a common source of autofluorescence.
If pre-acquisition methods are insufficient, computational approaches can be used to remove the autofluorescence signal from your images.
1. Spectral Unmixing: This technique is available on many modern confocal and multispectral imaging systems. It involves acquiring images at multiple emission wavelengths to create a "spectral signature" for both your specific fluorophores and the autofluorescence. Software can then be used to mathematically separate and remove the autofluorescence signal from the final image.
Caption: General workflow for mitigating autofluorescence.
Key Experimental Protocols
Protocol 1: Sudan Black B Staining for Lipofuscin Quenching
-
After your final immunofluorescence staining and washing steps, dehydrate the samples through a series of ethanol washes (e.g., 50%, 70%).
-
Incubate the samples in a 0.1% - 0.3% solution of Sudan Black B in 70% ethanol for 10-20 minutes at room temperature.
-
Wash extensively with 70% ethanol to remove excess Sudan Black B.
-
Rehydrate the samples through a descending series of ethanol washes.
-
Mount the samples in an appropriate mounting medium.
Note: Optimize the Sudan Black B concentration and incubation time for your specific tissue type.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
After fixation with formaldehyde or glutaraldehyde, wash the samples thoroughly with PBS.
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.
-
Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your standard immunofluorescence protocol.
Caution: Sodium borohydride is a hazardous chemical and should be handled with appropriate safety precautions.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process when encountering potential autofluorescence in an imaging experiment involving a compound like this compound.
Caption: Decision tree for identifying the source of background signal.
References
- 1. Design and preparation of the class B G protein-coupled receptors GLP-1R and GCGR for 19 F-NMR studies in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Autofluorescence | Nikon’s MicroscopyU [microscopyu.com]
Validation & Comparative
Validating NNC-0640's Efficacy in Novel Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NNC-0640, a negative allosteric modulator (NAM) of the human glucagon receptor (GCGR), with other relevant alternatives. The information presented is supported by experimental data to aid researchers in validating the activity of this compound in novel cell lines.
Comparative Analysis of GCGR Negative Allosteric Modulators
This compound's performance is best understood in the context of other known GCGR NAMs. This section compares the activity of this compound with two other well-characterized modulators, MK-0893 and PF-06372222, which share a similar binding site on the receptor.[1]
| Compound | Target(s) | IC50 (GCGR) | Cell Line | Assay Type | Selectivity | Reference |
| This compound | GCGR, GLP-1R | 69.2 nM | Not Specified | Not Specified | Also modulates GLP-1R | [MedchemExpress] |
| MK-0893 | GCGR | 15.7 nM | CHO cells (human GCGR) | cAMP Accumulation | >600-fold vs. GIPR, >580-fold vs. PAC1, >630-fold vs. GLP-1R | [2] |
| PF-06372222 | GCGR, GLP-1R | Not explicitly found | Not Specified | Not Specified | Also modulates GLP-1R | [1] |
Signaling Pathway of this compound
This compound acts as a negative allosteric modulator of the glucagon receptor, a Class B G-protein coupled receptor (GPCR). The binding of glucagon to GCGR typically activates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the physiological effects of glucagon. This compound binds to a site on the transmembrane domain of the GCGR, distinct from the glucagon binding site, and inhibits this signaling cascade, thereby reducing intracellular cAMP accumulation.
Experimental Workflow for Validating this compound Activity
This workflow outlines the key steps to validate the activity of this compound in a novel cell line.
Logical Comparison of this compound and Alternatives
The choice between this compound and its alternatives depends on the specific research question.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is intended to assess the cytotoxicity of this compound and its alternatives.
Materials:
-
Novel cell line of interest
-
This compound, MK-0893, PF-06372222
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and alternative compounds in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for cytotoxicity.
cAMP Accumulation Assay (HTRF Assay)
This protocol is a general guideline for measuring intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Novel cell line of interest (expressing GCGR)
-
This compound, MK-0893, PF-06372222
-
Glucagon
-
cAMP HTRF assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate conjugate)
-
Assay buffer
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate at an optimized density and incubate overnight.
-
Compound Pre-incubation: Prepare dilutions of this compound and alternative compounds in assay buffer. Add the compounds to the respective wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Glucagon Stimulation: Add a fixed concentration of glucagon (typically EC80) to all wells except the negative control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP cryptate conjugate to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the cAMP concentration from a standard curve. Plot the inhibition of glucagon-stimulated cAMP production against the compound concentration to determine the IC50 value.
References
- 1. Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
NNC-0640 Specificity Profile: A Comparative Analysis for the Glucagon Receptor (GCGR) Versus Other Class B GPCRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of NNC-0640, a negative allosteric modulator (NAM), for the human glucagon receptor (GCGR) in relation to other key class B G protein-coupled receptors (GPCRs), namely the glucagon-like peptide-1 receptor (GLP-1R) and the glucose-dependent insulinotropic polypeptide receptor (GIPR). This document synthesizes available experimental data to offer an objective performance assessment.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's activity at GCGR and GLP-1R. Data for GIPR is currently unavailable in published literature.
| Receptor | Target Class | Ligand | Assay Type | Measured Value |
| Human Glucagon Receptor (GCGR) | Class B GPCR | This compound | Functional Antagonism | IC50 = 69.2 nM[] |
| Human Glucagon Receptor (GCGR) | Class B GPCR | This compound | Radioligand Binding | pKi = 7.4[2] |
| Human Glucagon-like Peptide-1 Receptor (GLP-1R) | Class B GPCR | This compound | Functional Antagonism | Inhibits GLP-1-mediated cAMP accumulation (Specific IC50 not available) |
| Human Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR) | Class B GPCR | This compound | Not Available | Not Available |
Experimental Protocols
The data presented in this guide are derived from established experimental protocols designed to assess the binding affinity and functional activity of compounds at GPCRs.
Radioligand Binding Assay (for determination of pKi)
This assay quantifies the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.
Protocol Workflow:
Figure 1. Workflow for a radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest (e.g., HEK293 cells expressing human GCGR). Cells are harvested, lysed, and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate buffer.
-
Competitive Binding: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the receptor (e.g., [3H]-NNC0640) and a range of concentrations of the unlabeled test compound (this compound in this case, for homologous competition, or another ligand).
-
Separation: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competing ligand that displaces 50% of the radiolabeled ligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay (for determination of IC50)
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation by an agonist.
Protocol Workflow:
Figure 2. Workflow for a cAMP accumulation assay.
Detailed Steps:
-
Cell Culture: Cells engineered to express the receptor of interest (e.g., CHO-K1 cells expressing human GLP-1R) are cultured in multi-well plates.
-
Compound Incubation: The cells are first incubated with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: Following the pre-incubation period, a fixed concentration of the cognate agonist (e.g., glucagon for GCGR, GLP-1 for GLP-1R) is added to the wells to stimulate the receptor and induce cAMP production.
-
cAMP Measurement: After a specific incubation time, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as those based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The measured cAMP levels are plotted against the concentration of the antagonist. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Signaling Pathways
GCGR, GLP-1R, and GIPR are all class B GPCRs that primarily couple to the Gs alpha subunit of the heterotrimeric G protein. Activation of these receptors by their endogenous peptide ligands leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. As a negative allosteric modulator, this compound binds to a site on the receptor distinct from the agonist binding site and reduces the efficacy of the agonist, thereby decreasing cAMP production.
Figure 3. Simplified signaling pathway for GCGR, GLP-1R, and GIPR.
Conclusion
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of NNC-0640, a negative allosteric modulator (NAM), with the human glucagon receptor (GCGR), glucagon-like peptide-1 receptor (GLP-1R), and glucose-dependent insulinotropic polypeptide receptor (GIPR). The information presented is supported by experimental data to aid in the evaluation of this compound's selectivity and potential therapeutic applications.
Executive Summary
This compound is a potent negative allosteric modulator of the human glucagon receptor (GCGR) and also exhibits activity at the glucagon-like peptide-1 receptor (GLP-1R).[][2][3][4] Current data indicates that this compound's primary activity is as a NAM for both GCGR and GLP-1R, with no reported activity at the glucose-dependent insulinotropic polypeptide receptor (GIPR). This selective modulation of the glucagon and GLP-1 receptors, both key players in glucose homeostasis, makes this compound a valuable tool for metabolic disease research.
Quantitative Analysis of Receptor Interaction
The following table summarizes the available quantitative data for the interaction of this compound with the GCGR, GLP-1R, and GIPR.
| Receptor | Compound | Assay Type | Measured Value | Reference |
| Human Glucagon Receptor (GCGR) | This compound | Functional Antagonism (IC50) | 69.2 nM | |
| Glucagon Receptor | This compound | Binding Affinity (pKi) | 7.4 | |
| Glucagon-Like Peptide-1 Receptor (GLP-1R) | This compound | Functional Antagonism | Negative Allosteric Modulator | |
| Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR) | This compound | Not Reported | No Reported Activity |
Note: The pKi value of 7.4 for the glucagon receptor corresponds to a Ki of approximately 39.8 nM.
Signaling Pathways
The GCGR, GLP-1R, and GIPR are all Class B G protein-coupled receptors (GPCRs) that primarily signal through the Gs alpha subunit, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This compound, as a negative allosteric modulator, does not directly compete with the endogenous ligands for the orthosteric binding site but rather binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, thereby inhibiting downstream signaling.
References
Validating the Antagonistic Effect of NNC-0640 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NNC-0640, a negative allosteric modulator (NAM) of the glucagon receptor (GCGR), for in vivo applications. While direct, publicly available in vivo quantitative data for this compound is limited, this document summarizes its known characteristics and compares its expected in vivo performance with the well-characterized GCGR antagonist, MK-0893. The information presented herein is intended to guide researchers in designing and interpreting experiments aimed at validating the antagonistic effects of this compound.
Introduction to this compound and Glucagon Receptor Antagonism
This compound is a small molecule that acts as a negative allosteric modulator of the human glucagon receptor (GCGR) and the glucagon-like peptide-1 (GLP-1) receptor.[1] By binding to an allosteric site on the receptor, distinct from the glucagon binding site, this compound inhibits the downstream signaling cascade initiated by glucagon. This mechanism of action makes it a potential therapeutic agent for type 2 diabetes, where hyperglucagonemia contributes to hyperglycemia.
Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a crucial role in maintaining glucose homeostasis by stimulating hepatic glucose production. In type 2 diabetes, elevated glucagon levels lead to excessive glucose release from the liver, contributing to high blood sugar. GCGR antagonists, such as this compound, are designed to counteract this effect.
Comparative Analysis: this compound vs. MK-0893
Due to the limited availability of in vivo data for this compound, this guide uses MK-0893, a potent and selective GCGR antagonist with published in vivo efficacy, as a primary comparator to illustrate the expected effects of this class of compounds.
In Vitro Potency
| Compound | Target(s) | Mechanism of Action | IC₅₀ (GCGR) |
| This compound | GCGR, GLP-1R | Negative Allosteric Modulator | 69.2 nM[1] |
| MK-0893 | GCGR | Antagonist | 15.7 nM (cAMP functional assay) |
In Vivo Performance (MK-0893 as a surrogate for expected this compound effects)
The following table summarizes the in vivo effects of MK-0893 in mouse models of diabetes, providing a benchmark for the anticipated in vivo performance of this compound.
| Animal Model | Compound | Dose | Route of Administration | Key Findings | Reference |
| hGCGR ob/ob mice | MK-0893 | 3 and 10 mg/kg | Single oral dose | Reduced glucose (AUC 0-6h) by 32% and 39%, respectively. | [2] |
| hGCGR mice on high-fat diet | MK-0893 | 3 and 10 mg/kg | Oral (in feed) | Lowered blood glucose levels by 89% and 94% at day 10, respectively. | [2] |
Signaling Pathway and Experimental Workflow
Glucagon Receptor Signaling Pathway
Glucagon binding to its G-protein coupled receptor (GCGR) activates a signaling cascade that ultimately leads to increased blood glucose levels. This compound, as a negative allosteric modulator, inhibits this pathway.
Glucagon receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vivo Validation of a GCGR Antagonist
The following workflow outlines the key steps for validating the antagonistic effect of a compound like this compound in a mouse model.
Workflow for in vivo validation of a GCGR antagonist.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard method for assessing glucose tolerance in mice and can be adapted for evaluating the efficacy of GCGR antagonists.
Materials:
-
Test compound (e.g., this compound) and vehicle control
-
Glucose solution (20% w/v in sterile water or saline)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Oral gavage needles
-
Animal scale
-
Restrainers
Procedure:
-
Fasting: Fast mice for 6 hours prior to the experiment with free access to water.
-
Baseline Blood Sample (t=0):
-
Weigh the mouse and record the weight.
-
Secure the mouse in a restrainer.
-
Make a small nick at the tip of the tail vein with a sterile lancet.
-
Collect a drop of blood for baseline glucose measurement using a glucometer.
-
Collect approximately 20-30 µL of blood into an EDTA-coated capillary tube for baseline insulin measurement. Keep the sample on ice.
-
-
Compound Administration:
-
Administer the test compound (this compound or vehicle) via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
-
Glucose Challenge:
-
At t=0 (immediately after the baseline blood sample), administer a 2 g/kg body weight dose of the 20% glucose solution via oral gavage.
-
-
Post-Glucose Blood Sampling:
-
Collect blood samples for glucose and insulin measurements at 15, 30, 60, and 120 minutes post-glucose administration, following the same procedure as the baseline sample.
-
-
Sample Processing:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma at -80°C until insulin analysis (e.g., using an ELISA kit).
-
-
Data Analysis:
-
Plot the mean blood glucose and plasma insulin concentrations at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall response.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
-
Conclusion
References
A Comparative Analysis of Efficacy: NNC-0640 and Peptide Antagonists in Metabolic Regulation
For Immediate Release
A detailed comparison for researchers, scientists, and drug development professionals exploring the therapeutic potential of targeting glucagon and ghrelin signaling pathways.
This guide provides a comprehensive comparison of the non-peptide small molecule, NNC-0640, a negative allosteric modulator of the glucagon and GLP-1 receptors, and various peptide antagonists targeting the ghrelin receptor. This report synthesizes available experimental data to offer an objective analysis of their performance, aiding researchers in the selection and application of these valuable pharmacological tools.
Introduction to the Molecular Targets
Metabolic diseases, including type 2 diabetes and obesity, are complex disorders regulated by a sophisticated network of hormonal signals. Among the key players are the glucagon and ghrelin signaling systems.
-
The Glucagon System: The glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R) are class B G-protein coupled receptors (GPCRs) with opposing effects on glucose homeostasis. Glucagon, by activating the GCGR in the liver, stimulates glucose production, while GLP-1, acting on the GLP-1R in the pancreas, enhances glucose-dependent insulin secretion.[1][2] Antagonism of the GCGR is a therapeutic strategy to reduce hepatic glucose output in diabetes.[2]
-
The Ghrelin System: The growth hormone secretagogue receptor 1a (GHS-R1a), or ghrelin receptor, is a GPCR primarily known for its role in stimulating appetite and growth hormone release.[3] Its endogenous ligand, ghrelin, is often referred to as the "hunger hormone." Antagonism of the GHS-R1a is being explored as a potential treatment for obesity and other metabolic disorders.
This guide will compare this compound, a modulator of the glucagon system, with peptide antagonists of the ghrelin system, providing insights into their distinct mechanisms and therapeutic potentials.
This compound: A Negative Allosteric Modulator
This compound is a small molecule that acts as a negative allosteric modulator (NAM) of both the GCGR and GLP-1R. This means it binds to a site on the receptor distinct from the endogenous ligand binding site (an allosteric site) and reduces the receptor's response to the agonist. Specifically, this compound binds to the external surface of the transmembrane domain of these receptors. Its ability to inhibit glucagon-mediated cAMP accumulation has been demonstrated in vitro.
Peptide Antagonists of the Ghrelin Receptor
Several peptide and small-molecule antagonists targeting the GHS-R1a have been developed. This guide focuses on representative peptide antagonists.
-
YIL-781: A potent and selective GHS-R1a antagonist. It has been shown to block the effects of ghrelin on insulin secretion both in vitro and in vivo and to improve glucose homeostasis.
-
BIM-28163: A full-length ghrelin analog that acts as a GHS-R1a antagonist. It has been shown to block ghrelin-induced growth hormone secretion. Interestingly, while it antagonizes some of ghrelin's effects, it has also been reported to increase food intake and weight gain under certain conditions, suggesting a more complex mechanism of action possibly involving other receptors.
-
LEAP-2 (Liver-expressed antimicrobial peptide 2): An endogenous competitive antagonist and inverse agonist of the GHS-R1a. As an inverse agonist, it can reduce the constitutive activity of the receptor even in the absence of ghrelin. The circulating levels of LEAP-2 are regulated by feeding status, increasing with food intake and decreasing during fasting, suggesting a role in fine-tuning ghrelin signaling.
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the potency of this compound and selected peptide antagonists at their respective receptors.
| Compound | Target Receptor | Assay Type | Potency (IC₅₀) | Reference |
| This compound | Glucagon Receptor (GCGR) | Not Specified | 69.2 nM | |
| YIL-781 | Ghrelin Receptor (GHS-R1a) | Calcium Response | pIC₅₀ = 7.90 - 8.27 |
Table 1: Inhibitory Potency (IC₅₀/pIC₅₀) of this compound and YIL-781
| Compound | Target Receptor | Assay Type | Affinity (Kᵢ) | Reference |
| This compound | Glucagon Receptor (GCGR) | Not Specified | pKᵢ = 7.4 | |
| YIL-781 | Ghrelin Receptor (GHS-R1a) | Radioligand Binding | 17 nM | |
| BIM-28163 | Ghrelin Receptor (GHS-R1a) | Not Specified | pKᵢ = 8.09 | |
| LEAP-2 | Ghrelin Receptor (GHS-R1a) | Competitive Binding | Equivalent to ghrelin |
Table 2: Binding Affinity (Kᵢ/pKᵢ) of this compound and Peptide Antagonists
In Vivo Efficacy
| Compound Class | Primary Target | Key In Vivo Effects | Supporting Evidence |
| GCGR/GLP-1R NAM (this compound) | Glucagon Receptor | Potential to lower blood glucose by reducing hepatic glucose production. | Antagonizing the glucagon receptor is expected to lead to glycemic control. |
| GHS-R1a Peptide Antagonists | Ghrelin Receptor | Appetite suppression, weight loss, and improved glucose tolerance. | Daily oral administration of a GHS-R1a antagonist to diet-induced obese mice led to reduced food intake and weight loss. Ghrelin receptor antagonists have been shown to decrease energy intake in lean and obese mice. |
Table 3: Summary of Reported In Vivo Effects
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of these compounds.
In Vitro Assays
1. Radioligand Binding Assay (for Ghrelin Receptor Antagonists)
-
Objective: To determine the binding affinity (Kᵢ) of a test compound for its receptor.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the ghrelin receptor are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-His-Ghrelin) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay (for Glucagon Receptor Modulators)
-
Objective: To measure the effect of a compound on the intracellular accumulation of cyclic AMP (cAMP), a key second messenger in glucagon receptor signaling.
-
Methodology:
-
Cell Culture: Cells expressing the glucagon receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with an agonist (e.g., glucagon) in the presence or absence of the test antagonist (e.g., this compound) for a defined period. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified to determine its IC₅₀ value.
-
In Vivo Assays
1. Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
-
Objective: To assess the effect of a compound on glucose disposal.
-
Methodology:
-
Fasting: Mice are fasted for a specified period (e.g., 6 hours) with free access to water.
-
Baseline Measurement: A baseline blood glucose level is measured from the tail vein.
-
Compound Administration: The test compound or vehicle is administered (e.g., by oral gavage or intraperitoneal injection).
-
Glucose Challenge: After a predetermined time, a bolus of glucose (e.g., 1-2 g/kg body weight) is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at several time points (e.g., 15, 30, 60, 120 minutes) after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess changes in glucose tolerance.
-
2. Appetite Suppression and Body Weight Study in Mice
-
Objective: To evaluate the effect of a compound on food intake and body weight.
-
Methodology:
-
Acclimatization: Mice are individually housed and acclimatized to the experimental conditions.
-
Diet: Mice may be fed a standard chow or a high-fat diet to induce obesity.
-
Compound Administration: The test compound or vehicle is administered daily (e.g., by oral gavage or subcutaneous injection) for a specified duration.
-
Monitoring: Food intake and body weight are measured daily.
-
Body Composition Analysis: At the end of the study, body composition (fat mass and lean mass) may be analyzed using techniques like DEXA or NMR.
-
Data Analysis: Changes in cumulative food intake, body weight, and body composition are compared between treatment groups.
-
Visualizing the Pathways and Workflows
Caption: Simplified signaling pathways for glucagon and ghrelin.
Caption: Workflow for an in vivo appetite suppression study.
Conclusion
This compound and peptide antagonists of the ghrelin receptor represent two distinct approaches to modulating metabolic pathways. This compound, as a NAM of the GCGR and GLP-1R, offers a tool for investigating the roles of these receptors in glucose homeostasis and may hold therapeutic potential for type 2 diabetes. In contrast, ghrelin receptor antagonists, such as YIL-781, BIM-28163, and the endogenous LEAP-2, provide a means to probe the complex roles of ghrelin in appetite, energy balance, and metabolism, with potential applications in the treatment of obesity.
The choice between these compounds will depend on the specific research question and the targeted biological system. The data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions in the design and execution of their studies in the field of metabolic drug discovery.
References
Unveiling the Allosteric Landscape: A Structural Comparison of NNC-0640 and PF-06372222 Binding Sites
A deep dive into the shared allosteric pocket of two critical negative allosteric modulators of Class B GPCRs, providing key structural insights for researchers in drug development.
This guide offers a detailed comparative analysis of the binding sites for NNC-0640 and PF-06372222, two significant negative allosteric modulators (NAMs) targeting the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR). Understanding the nuanced interactions within this shared allosteric pocket is crucial for the rational design of novel therapeutics for metabolic diseases.
Shared Allosteric Architecture: A Common Ground for Inhibition
Both this compound and PF-06372222 bind to a common allosteric pocket located on the external surface of the transmembrane (TM) domain of the GLP-1R and GCGR, outside of the canonical seven-transmembrane helical bundle.[1][] This binding site is situated near the intracellular half of the receptor, specifically between TM helices V, VI, and VII.[1][] The occupation of this site by either NAM restricts the outward movement of the intracellular end of TM6, a conformational change essential for G-protein coupling and subsequent receptor activation.[1]
Crystal structures of the human GLP-1R transmembrane domain in complex with this compound (PDB ID: 5VEX) and PF-06372222 (PDB ID: 5VEW) have provided high-resolution insights into these interactions.
Quantitative Binding Characteristics
The following table summarizes key quantitative data for the binding of this compound and PF-06372222 to their target receptors.
| Compound | Target Receptor | Parameter | Value | Reference |
| This compound | GCGR | IC50 | 69.2 nM | |
| This compound | GLP-1R | pKi | 7.4 | |
| PF-06372222 | GLP-1R | Docking Score (Glide XP) | -10.9 kcal/mol (with lipids) | |
| This compound | GLP-1R | Docking Score (Glide XP) | -11.1 kcal/mol (with lipids) | |
| PF-06372222 | GLP-1R | MM-GBSA dG Bind | -86.3 kcal/mol (with lipids) | |
| This compound | GLP-1R | MM-GBSA dG Bind | -84.9 kcal/mol (with lipids) |
Key Molecular Interactions
While sharing a common pocket, the specific interactions of this compound and PF-06372222 exhibit subtle differences that can be exploited for drug design.
This compound: A key feature of this compound binding to the GCGR is the insertion of its tetrazole ring into a cleft between helices VI and VII. This interaction is stabilized by hydrogen bonds with Serine 350 (on TM6) and Asparagine 404 (on TM7).
PF-06372222: Similar to this compound, PF-06372222 also inserts an anionic moiety (a carboxylic acid) into the polar cleft between TM6 and TM7, engaging in critical interactions that stabilize the inactive conformation of the receptor.
Signaling Pathway Modulation
The binding of these NAMs to the allosteric site effectively inhibits the signaling cascade initiated by the endogenous peptide agonists, such as glucagon or GLP-1. This inhibition is achieved by preventing the conformational changes required for G-protein activation.
Experimental Protocols
The structural and functional understanding of these binding sites has been elucidated through a combination of experimental techniques.
X-ray Crystallography
Objective: To determine the high-resolution three-dimensional structure of the receptor-ligand complex.
Methodology:
-
Protein Expression and Purification: The transmembrane domain of the human GLP-1R is expressed in insect cells (e.g., Spodoptera frugiperda) and purified using affinity chromatography.
-
Complex Formation: The purified receptor is incubated with a molar excess of the NAM (this compound or PF-06372222).
-
Crystallization: The receptor-ligand complex is crystallized using vapor diffusion techniques.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the structure is solved and refined to high resolution (e.g., 2.7 Å for PF-06372222 and 3.0 Å for this compound).
Molecular Docking and Simulation
Objective: To predict the binding mode and estimate the binding affinity of the ligands to the receptor.
Methodology:
-
Protein Preparation: The crystal structure of the receptor (e.g., PDB IDs 5VEW or 5VEX) is prepared by adding hydrogens, assigning bond orders, and minimizing the structure.
-
Ligand Preparation: The 3D structures of this compound and PF-06372222 are generated and optimized.
-
Docking: Flexible docking is performed using software like Glide (Schrödinger Suite) to predict the binding poses of the ligands within the allosteric site. The docking grid is defined by residues within a specified radius of the co-crystallized ligand.
-
Binding Free Energy Calculation: The binding free energy is calculated using methods like MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) to provide a more accurate estimation of binding affinity. To mimic the membrane environment, these simulations can be performed with the receptor embedded in a lipid bilayer (e.g., POPC).
Conclusion
This compound and PF-06372222 are invaluable tool compounds for probing the allosteric modulation of Class B GPCRs. Their shared binding pocket, characterized by a cleft between TM helices VI and VII, presents a validated target for the development of novel NAMs. While their overall binding mode is similar, subtle differences in their interactions, as revealed by structural and computational studies, provide a roadmap for optimizing ligand design to achieve desired potency and selectivity. The experimental protocols outlined herein serve as a foundation for future research aimed at discovering and characterizing the next generation of allosteric modulators for metabolic diseases.
References
Safety Operating Guide
Navigating the Safe Disposal of NNC-0640: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical and safety information for the proper disposal of NNC-0640, a negative allosteric modulator of the glucagon receptor. In the absence of specific disposal protocols from the manufacturer, this document outlines a comprehensive procedure based on standard laboratory safety practices and hazardous waste management principles.
This compound is intended for laboratory research use only and is not for human or veterinary use[1]. As with any chemical, it is crucial to handle this compound in accordance with safety data sheets (SDS) and institutional safety guidelines. While a specific SDS for this compound was not found, the following information has been compiled from various sources to guide its handling and disposal.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below to inform safe handling and disposal decisions.
| Property | Value | Source |
| Chemical Name | 4-[[(4-Cyclohexylphenyl)[[[3-(methylsulfonyl)phenyl]amino]carbonyl]amino]methyl]-N-2H-tetrazol-5-ylbenzamide | [1] |
| CAS Number | 307986-98-7 | [1][2][3] |
| Molecular Formula | C₂₉H₃₁N₇O₄S | |
| Molecular Weight | 573.67 g/mol | |
| Purity | ≥98% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (≥10 mg/mL to 100 mM) | |
| Storage | Store at -20°C or -80°C |
Experimental Protocols: General Guidelines for Chemical Waste Disposal
The following protocols are derived from general laboratory waste management guidelines and should be adapted to comply with local, state, and federal regulations, as well as specific institutional policies.
Principle of Prudent Practice: All chemical waste should be managed and disposed of as chemical waste unless explicitly approved for other disposal methods. Evaporation is not an acceptable method of disposal for hazardous chemicals.
Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE, including a lab coat, nitrile gloves, and protective eyewear.
Step-by-Step Disposal Procedures for this compound
1. Unused or Expired this compound (Solid Form):
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
Collect the solid waste in a clearly labeled, sturdy, and leak-proof container.
-
The container label should include the chemical name ("this compound"), the words "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) office.
-
Store the waste container in a designated, secure area, segregated from incompatible materials, until it is collected by the institutional EHS or a licensed hazardous waste disposal contractor.
2. This compound Solutions (e.g., in DMSO):
-
Do not dispose of this compound solutions down the drain. The NIH Drain Discharge Guide specifies that only pre-approved chemicals may be drain disposed.
-
Collect all solutions containing this compound in a designated, leak-proof, and sealable waste container.
-
The waste container must be compatible with the solvent used (e.g., a chemically resistant plastic or glass bottle for DMSO solutions).
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), the solvent ("DMSO"), and an approximate concentration.
-
Keep the waste container closed with a tight-fitting cap when not in use.
-
Store the container in a well-ventilated area, such as a chemical fume hood, and within secondary containment to prevent spills.
3. Contaminated Labware and Materials:
-
Solid Waste: Items such as gloves, absorbent pads, and plastic labware contaminated with this compound should be collected as chemically contaminated solid waste.
-
Place these materials in a designated, lined container, such as a five-gallon pail with a clear plastic bag.
-
The bag should be sealed when three-quarters full and labeled as "Hazardous Waste" with the name of the contaminating chemical (this compound).
-
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled for chemical waste.
-
Glassware:
-
For glassware to be reused, decontaminate it by rinsing with a suitable solvent. The rinsate must be collected as hazardous waste.
-
For disposable glassware, triple rinse the container with a suitable solvent, collecting all rinsate as hazardous chemical waste.
-
After thorough rinsing and drying, and with labels defaced, the glassware may be disposed of in a designated glass disposal container.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the safe disposal of this compound waste streams.
By adhering to these general guidelines, laboratory personnel can manage and dispose of this compound waste in a manner that prioritizes safety and regulatory compliance, thereby building a culture of trust and responsibility in the handling of research chemicals. Always consult your institution's specific waste disposal procedures and contact your Environmental Health and Safety department for clarification.
References
Navigating the Safe Handling of NNC-0640: A Procedural Guide
For researchers, scientists, and drug development professionals working with the novel compound NNC-0640, ensuring laboratory safety and proper handling is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on standard practices for handling similar research-grade chemical compounds. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on general safety protocols for chemical compounds where the full toxicological profile is unknown.
| Body Part | Personal Protective Equipment | Specifications & Best Practices |
| Eyes | Safety goggles with side-shields | Ensure a complete seal around the eyes to protect from splashes or airborne particles. |
| Hands | Protective gloves | Use chemically resistant gloves (e.g., nitrile) and change them frequently, especially if contaminated. |
| Body | Impervious clothing (Lab coat) | A buttoned lab coat should be worn at all times in the laboratory to protect skin and clothing. |
| Respiratory | Suitable respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended. |
Operational Plan: From Receipt to Storage
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE during unpacking.
-
Verify that the container is properly labeled and sealed.
2. Storage:
-
This compound should be stored in a cool, well-ventilated area.
-
Recommended storage temperatures from suppliers are typically -20°C for long-term storage.[1]
-
Keep the container tightly closed to prevent contamination and degradation.
3. Handling and Preparation of Solutions:
-
All handling of this compound, especially when in solid form, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Use dedicated laboratory equipment (spatulas, glassware, etc.) and clean it thoroughly after use.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental spill or exposure, immediate and appropriate action is necessary to mitigate harm.
| Incident | First Aid & Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal. Clean the spill area thoroughly with a suitable decontaminating agent. |
| Large Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow the same collection and cleaning procedures as for a small spill. |
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility. All waste disposal must comply with local, state, and federal regulations.
-
Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste. Do not pour down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: "Empty" containers may still retain residual amounts of the chemical. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.[2]
Experimental Workflow and Safety Checkpoints
To ensure safety throughout the experimental process, a clear workflow with integrated safety checks is essential.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
